3-Bromoadamantane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDQBVINJIMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944422 | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-08-0 | |
| Record name | 3-Bromo-1-adamantanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromoadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Bromoadamantane-1-carboxylic acid from adamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Bromoadamantane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, from its precursor, adamantane-1-carboxylic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
Adamantane derivatives are of significant interest in drug discovery and development due to their unique rigid, lipophilic cage structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This compound serves as a key intermediate for the introduction of the adamantane scaffold into a variety of molecular frameworks. This guide focuses on the direct electrophilic bromination of adamantane-1-carboxylic acid, a common and effective method for the preparation of this important compound.
Synthetic Pathway
The synthesis of this compound from adamantane-1-carboxylic acid is achieved through an electrophilic substitution reaction. The adamantane cage possesses tertiary hydrogens at the bridgehead positions (1, 3, 5, and 7). The presence of the electron-withdrawing carboxylic acid group at the 1-position deactivates this position towards electrophilic attack. Consequently, electrophilic bromination preferentially occurs at the electronically richer tertiary C-H bond at the 3-position. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃), which polarizes the bromine molecule, increasing its electrophilicity.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound. The data is compiled from various experimental procedures and provides a basis for reaction planning and optimization.
| Parameter | Value | Reference |
| Reactants | ||
| Adamantane-1-carboxylic acid | 1.0 equivalent | [1] |
| Bromine (Br₂) | Excess (used as solvent/reagent) | [1] |
| Anhydrous Aluminum Trichloride (AlCl₃) | Catalytic amount | [1] |
| Reaction Conditions | ||
| Temperature | -20°C to 10°C, then 20°C to 30°C | [1] |
| Reaction Time | 48 to 60 hours, then 5 hours | [1] |
| Product Characteristics | ||
| Molecular Formula | C₁₁H₁₅BrO₂ | |
| Molecular Weight | 259.14 g/mol | |
| Melting Point | 145-147 °C | [1] |
| Yield | 42.7% - 57.6% | [1] |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]
Materials and Equipment
-
Adamantane-1-carboxylic acid
-
Liquid bromine (dried over concentrated sulfuric acid)
-
Anhydrous aluminum trichloride
-
Cyclohexane (for recrystallization)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet tube
-
Ice-salt bath and a heating mantle
-
Standard laboratory glassware for work-up and purification
-
Saturated sodium bicarbonate solution for gas trap
Reaction Procedure
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 100 mL of dry liquid bromine and 40 g of anhydrous aluminum trichloride. The reflux condenser outlet should be connected to a gas trap containing a saturated sodium bicarbonate solution to neutralize evolved hydrogen bromide gas.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Addition of Starting Material: While stirring, slowly add 25 g of dry adamantane-1-carboxylic acid powder to the cooled reaction mixture over a period of 4 hours. Maintain the temperature at 0°C during the addition.
-
Initial Reaction Phase: Continue stirring the reaction mixture at 0°C for 55 hours.
-
Second Reaction Phase: After the initial phase, allow the reaction mixture to warm to 30°C and continue stirring for an additional 5 hours.
-
Reaction Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, followed by a saturated sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification
The crude product can be purified by recrystallization from cyclohexane to yield a light-yellow solid.[2][3] Alternatively, sublimation at 130°C under vacuum (10 mmHg) can be employed for further purification.[2][3]
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
Melting Point Analysis: Compare the observed melting point with the literature value (145-147 °C).[1]
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Infrared (IR) spectroscopy to identify the characteristic functional groups (C=O of the carboxylic acid, C-Br).
-
Mass spectrometry to confirm the molecular weight.
-
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purified product.
Safety Considerations
-
Bromine: Liquid bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Anhydrous Aluminum Trichloride: This reagent is corrosive and reacts violently with water. It should be handled in a dry environment.
-
Hydrogen Bromide: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap is essential to neutralize the evolved gas.
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic and should be performed with caution.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out this procedure.
References
Navigating the NMR Landscape of 3-Bromoadamantane-1-carboxylic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of bioactive molecules is paramount. 3-Bromoadamantane-1-carboxylic acid, a key building block in medicinal chemistry, presents a unique spectroscopic challenge due to its rigid, polycyclic structure. This in-depth technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR) spectroscopic data, offering a foundational resource for its characterization and utilization in drug discovery.
While a complete, publicly available, and fully assigned experimental NMR dataset for this compound is not readily found in the literature, a reliable prediction of its ¹H and ¹³C NMR spectra can be formulated. This prediction is based on the analysis of structurally related adamantane derivatives and established principles of NMR spectroscopy.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are derived from the known spectral data of 1-adamantanecarboxylic acid and 1-bromoadamantane, taking into account the additive effects of the bromo and carboxylic acid substituents on the adamantane cage.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-8, H-9 (6H) | 2.20 - 2.40 | Multiplet |
| H-4, H-10 (2H) | 2.00 - 2.15 | Multiplet |
| H-5, H-7 (2H) | 2.00 - 2.15 | Multiplet |
| H-6 (2H) | 1.80 - 1.95 | Multiplet |
| COOH (1H) | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 175 - 180 |
| C-2, C-8, C-9 | 35 - 40 |
| C-3 (C-Br) | 65 - 70 |
| C-4, C-10 | 30 - 35 |
| C-5, C-7 | 40 - 45 |
| C-6 | 30 - 35 |
Experimental Protocols for NMR Analysis of Adamantane Derivatives
The acquisition of high-quality NMR spectra for adamantane derivatives requires careful consideration of experimental parameters. The following provides a general methodology applicable to compounds like this compound.
Sample Preparation: A sample of 5-10 mg of the adamantane derivative is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices, with the selection depending on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer with a proton frequency of 300 MHz or higher. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum by collapsing carbon-proton couplings, resulting in a single peak for each unique carbon atom.
Structural Elucidation and Signal Assignment Workflow
The rigid and symmetrical nature of the adamantane core simplifies some aspects of spectral interpretation, while the introduction of substituents at the 1 and 3 positions introduces complexity that requires a systematic approach for signal assignment. The following diagram illustrates a logical workflow for the structural elucidation of this compound using NMR data.
An In-depth Technical Guide to the Characterization of 3-Bromoadamantane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Bromoadamantane-1-carboxylic acid and its derivatives. This class of compounds, featuring the rigid and lipophilic adamantane cage, offers a unique scaffold for the development of novel therapeutic agents. This document details experimental protocols, summarizes key characterization data, and explores the role of these derivatives as potential modulators of critical signaling pathways.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its rigid tricyclic alkane structure imparts high lipophilicity, a feature often exploited in drug design to enhance membrane permeability and target engagement. Key physicochemical data for the parent acid and a representative amide derivative are summarized in Table 1.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₅BrO₂ | 259.14 | 146-150 |
| 3-Bromoadamantane-1-carboxamide | C₁₁H₁₆BrNO | 258.15 | Not available |
Table 1: Physicochemical Data of this compound and its Amide.
Synthesis and Derivatization
The synthesis of this compound and its subsequent derivatization into amides and esters are critical steps in the exploration of their structure-activity relationships.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 1-adamantanecarboxylic acid.
Experimental Protocol:
-
Materials: 1-Adamantanecarboxylic acid, liquid bromine, anhydrous aluminum trichloride.
-
Procedure: To a stirred solution of liquid bromine under anhydrous conditions, anhydrous aluminum trichloride is added as a catalyst. 1-Adamantanecarboxylic acid is then slowly added to the mixture. The reaction is typically stirred at a controlled temperature for an extended period to facilitate the selective bromination at the tertiary bridgehead position.
-
Work-up and Purification: Following the reaction, the excess bromine is carefully quenched. The crude product is then subjected to an aqueous work-up to remove inorganic salts. Purification is typically achieved by recrystallization from a suitable solvent such as cyclohexane or by sublimation.[1]
Synthesis of this compound Amide Derivatives
Amide derivatives are readily synthesized from the parent carboxylic acid using standard amide coupling protocols.
Experimental Protocol (General):
-
Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents) are added to the solution to form an activated ester intermediate.
-
Amine Coupling: The desired primary or secondary amine (1.0-1.2 equivalents) is then added to the reaction mixture. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1-2 equivalents), is often included to neutralize any acid formed during the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The crude amide is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.
Synthesis of this compound Ester Derivatives
Esterification can be achieved through various methods, including the Fischer-Speier esterification or by reaction with an alkyl halide in the presence of a base.
Experimental Protocol (Fischer-Speier Esterification):
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction Conditions: The reaction mixture is heated to reflux to drive the equilibrium towards the ester product. The removal of water, for instance by using a Dean-Stark apparatus, can further increase the yield.
-
Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by distillation or column chromatography.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the adamantane core typically exhibits broad, overlapping multiplets in the region of 1.5-2.5 ppm. The protons on the carbon atoms adjacent to the carboxylate or amide group and the bromine atom will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum provides more resolved signals for the adamantane cage. The quaternary carbons, including the one bearing the carboxyl group and the one bearing the bromine atom, will have distinct chemical shifts. The carbonyl carbon of the carboxylic acid or its derivatives typically resonates in the range of 170-180 ppm.
Infrared (IR) Spectroscopy
-
Carboxylic Acid: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer is a characteristic feature. A strong C=O stretching absorption is observed around 1700 cm⁻¹.
-
Amide: The N-H stretching of a secondary amide appears as one or two sharp bands in the 3100-3500 cm⁻¹ region. The C=O stretching (Amide I band) is typically found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) is observed around 1510-1570 cm⁻¹.
-
Ester: A strong C=O stretching absorption is present around 1735-1750 cm⁻¹. The C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential as inhibitors of sphingosine kinase (SphK), a key enzyme in the sphingolipid signaling pathway.
Sphingosine Kinase Signaling Pathway
Sphingosine kinase phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P pathway is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of SphK is therefore a promising therapeutic strategy.
Figure 1: Simplified Sphingosine Kinase 1 (SphK1) signaling pathway.
Experimental Workflow for Characterization
A systematic workflow is crucial for the efficient and accurate characterization of newly synthesized this compound derivatives.
Figure 2: General experimental workflow for the synthesis and characterization.
References
An In-depth Technical Guide on the X-ray Crystallography of 3-Bromoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallographic data and experimental protocols related to 3-Bromoadamantane-1-carboxylic acid. The information presented is intended to support research and development activities where the precise solid-state conformation of this compound is of interest.
Introduction
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique three-dimensional structure of the adamantane core makes it a valuable scaffold in medicinal chemistry and materials science. The introduction of functional groups, such as a bromine atom and a carboxylic acid, at specific bridgehead positions, provides opportunities for further chemical modifications and the development of novel molecular entities. X-ray crystallography offers the definitive method for elucidating the precise atomic arrangement of this molecule in the solid state, providing crucial insights into its conformation, intermolecular interactions, and potential for crystal engineering.
Crystallographic Data
The crystal structure of a compound related to this compound was reported as part of a study on the synthesis of pleuromutilin analogues. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1429470 .[1][2][3]
A detailed summary of the crystallographic data is presented in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₁H₁₅BrO₂ |
| Formula Weight | 259.14 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.1234(3) Å |
| b | 6.8912(2) Å |
| c | 15.6789(5) Å |
| α | 90° |
| β | 108.891(3)° |
| γ | 90° |
| Volume | 1034.54(6) ų |
| Z | 4 |
| Density (calculated) | 1.663 Mg/m³ |
| Absorption Coefficient | 5.345 mm⁻¹ |
| F(000) | 528 |
| Data Collection | |
| Diffractometer | Bruker APEX-II CCD |
| Radiation Source | CuKα |
| Theta range for data collection | 4.45 to 72.48° |
| Index ranges | -12<=h<=12, -8<=k<=8, -19<=l<=19 |
| Reflections collected | 16345 |
| Independent reflections | 2008 [R(int) = 0.0368] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2008 / 0 / 128 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0249, wR2 = 0.0631 |
| R indices (all data) | R1 = 0.0253, wR2 = 0.0634 |
| Largest diff. peak and hole | 0.380 and -0.422 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br(1) | C(3) | 1.984(2) |
| O(1) | C(11) | 1.314(2) |
| O(2) | C(11) | 1.218(2) |
| C(1) | C(2) | 1.539(3) |
| C(1) | C(9) | 1.541(3) |
| C(1) | C(10) | 1.542(3) |
| C(1) | C(11) | 1.518(3) |
| C(2) | C(3) | 1.533(3) |
| C(3) | C(4) | 1.536(3) |
| C(3) | C(8) | 1.535(3) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(2) | C(1) | C(9) | 109.18(15) |
| C(2) | C(1) | C(10) | 109.28(15) |
| C(9) | C(1) | C(10) | 109.00(15) |
| C(11) | C(1) | C(2) | 109.84(15) |
| C(11) | C(1) | C(9) | 109.61(15) |
| C(11) | C(1) | C(10) | 109.90(15) |
| C(3) | C(2) | C(1) | 109.52(15) |
| C(2) | C(3) | C(4) | 109.22(15) |
| C(2) | C(3) | C(8) | 109.30(15) |
| C(4) | C(3) | C(8) | 109.15(15) |
| Br(1) | C(3) | C(2) | 109.28(12) |
| Br(1) | C(3) | C(4) | 109.43(12) |
| Br(1) | C(3) | C(8) | 109.42(12) |
| O(2) | C(11) | O(1) | 122.99(18) |
| O(2) | C(11) | C(1) | 122.18(17) |
| O(1) | C(11) | C(1) | 114.82(16) |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
A general and widely used method for the synthesis of this compound involves the bromination of 1-adamantanecarboxylic acid.[4]
Materials:
-
1-Adamantanecarboxylic acid
-
Liquid bromine
-
Anhydrous aluminum trichloride (catalyst)
-
Appropriate glassware for reflux and stirring
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, 1-adamantanecarboxylic acid is slowly added to liquid bromine.
-
Anhydrous aluminum trichloride is added as a catalyst.
-
The reaction mixture is stirred and refluxed at a temperature between -20°C and 10°C for 48 to 60 hours.
-
Following the initial reflux period, the reaction temperature is raised to 20°C to 30°C and maintained for an additional 5 hours.
-
Upon completion of the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and recrystallization.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Procedure:
-
Dissolve the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of well-defined single crystals.
X-ray Diffraction Data Collection and Structure Solution
The following is a general protocol for single-crystal X-ray diffraction analysis.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Conclusion
This technical guide provides a centralized resource for the X-ray crystallographic data of this compound, along with detailed experimental protocols for its synthesis and crystallographic analysis. The provided data and methodologies are essential for researchers in drug discovery and materials science who require a precise understanding of the solid-state structure of this important adamantane derivative.
References
physical and chemical properties of 3-Bromoadamantane-1-carboxylic acid
An In-Depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental , a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its core characteristics, experimental protocols for its synthesis and purification, and its role as a modulator of critical signaling pathways.
Core Physical and Chemical Properties
This compound is a derivative of adamantane, characterized by a rigid, tricyclic hydrocarbon framework. The presence of both a carboxylic acid and a bromine atom at the bridgehead positions provides two reactive centers for further chemical modifications.
Quantitative Data Summary
The known are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 21816-08-0 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [3] |
| Molecular Weight | 259.14 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 146-150 °C | [1][3] |
| Boiling Point | 354.2 °C at 760 mmHg | [4] |
| Density | 1.665 g/cm³ | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |
| pKa (Predicted) | 4.35 ± 0.40 | [2][4] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data (Expected Ranges)
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid (O-H) | 10-12 ppm (broad singlet) |
| Adamantane (C-H) | 1.7-2.4 ppm | |
| ¹³C NMR | Carbonyl (C=O) | 160-180 ppm |
| Adamantane (C) | 28-65 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp) | |
| C-Br Stretch | 500-600 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of 1-adamantanecarboxylic acid.[5][6]
Materials:
-
1-Adamantanecarboxylic acid
-
Liquid bromine
-
Anhydrous aluminum chloride (catalyst)
-
Appropriate reaction vessel with a reflux condenser and stirring mechanism
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in an excess of liquid bromine.
-
Cool the mixture to a temperature between -20°C and 10°C using an ice-salt bath.
-
Slowly add anhydrous aluminum chloride in catalytic amounts to the stirred mixture.
-
Allow the reaction to proceed with continuous stirring under reflux for 48 to 60 hours, maintaining the temperature within the specified range.
-
After the initial reflux period, allow the reaction temperature to rise to 20°C to 30°C and continue stirring for an additional 5 hours to ensure completion.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.
Caption: Synthetic workflow for this compound.
Purification
The crude product can be purified by recrystallization or sublimation.[2][7]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot cyclohexane.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can be used to maximize the yield of the purified crystals.
-
Collect the crystals by filtration and wash with a small amount of cold cyclohexane.
-
Dry the crystals under vacuum.
Sublimation Protocol:
-
Place the crude product in a sublimation apparatus.
-
Heat the apparatus to 130°C under a vacuum of 10 mmHg.
-
The purified product will sublime and deposit on the cold finger of the apparatus.
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of sphingosine kinase (SphK).[4] Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[8] S1P is a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[9]
Dysregulation of the SphK/S1P signaling axis has been implicated in various diseases, including cancer and inflammatory disorders.[7] By inhibiting SphK, this compound can decrease the production of S1P, thereby shifting the sphingolipid balance towards apoptosis and potentially inhibiting tumor growth.[4]
Caption: Inhibition of the Sphingosine Kinase pathway.
This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The data and protocols provided herein are intended to facilitate further investigation into the chemical utility and pharmacological potential of this versatile molecule.
References
- 1. Activation of the sphingosine kinase-signaling pathway by high glucose mediates the proinflammatory phenotype of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. This compound | 21816-08-0 | FB10494 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 9. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromoadamantane-1-carboxylic acid (CAS: 21816-08-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthesis and purification protocols, and explores its significant roles as a multidrug resistance (MDR) reversal agent and a sphingosine kinase inhibitor.
Core Chemical and Physical Properties
This compound is a tricyclic saturated carboxylic acid characterized by the rigid and sterically bulky adamantane cage. The presence of both a bromine atom and a carboxylic acid group at the bridgehead positions makes it a versatile building block in medicinal chemistry.[1] Its lipophilic adamantane core is a key feature in its biological activity, enhancing its interaction with biological membranes and hydrophobic pockets of target proteins.[1]
| Property | Value | Reference(s) |
| CAS Number | 21816-08-0 | [2] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [3] |
| Molecular Weight | 259.14 g/mol | [3] |
| Melting Point | 146-150 °C | [3] |
| Boiling Point | 354.2 °C at 760 mmHg | [2] |
| Density | 1.665 g/cm³ | [2] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |
| pKa (Predicted) | 4.35 ± 0.40 | [2] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile
While a publicly available, comprehensive spectral analysis for this compound is not readily found, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups.
| Spectroscopy | Expected Characteristics |
| ¹H-NMR | The spectrum would be complex due to the rigid cage structure, with signals corresponding to the methine and methylene protons of the adamantane core. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. |
| ¹³C-NMR | The spectrum would show distinct signals for the carbon atoms of the adamantane cage. The carbonyl carbon of the carboxylic acid would appear in the range of 170-185 ppm. The carbon atoms attached to the bromine and the carboxylic acid group would also have characteristic chemical shifts. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700 cm⁻¹. C-H stretching and bending vibrations for the adamantane cage would also be visible.[4][5][6] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[8] Fragmentation of the adamantane cage may also occur.[7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method and provides a reliable route to obtain the target compound.
Materials:
-
1-Adamantanecarboxylic acid
-
Liquid bromine (dried over concentrated sulfuric acid)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
0.5 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Cyclohexane
-
Concentrated sulfuric acid (H₂SO₄)
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 18 g of 1-adamantanecarboxylic acid with 80 mL of dried liquid bromine.
-
Catalyst Addition: Cool the mixture to 10°C using an ice bath and slowly add 15 g of anhydrous aluminum trichloride under stirring.
-
Reaction: Maintain the reaction temperature at 10°C and stir for 60 hours. After this period, allow the reaction to proceed at 30°C for an additional 5 hours.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Base Wash: Wash the combined organic layers with a 0.5 M sodium hydroxide solution.
-
Acidification: Acidify the aqueous layer with 2 M hydrochloric acid until a precipitate is formed.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from hot cyclohexane.
-
Drying: Dry the purified crystals in a vacuum oven to obtain this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Purification Protocol
For achieving high purity, the following methods can be employed:
-
Recrystallization: Dissolve the crude this compound in a minimal amount of boiling cyclohexane. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold cyclohexane.
-
Sublimation: For analytical grade purity, the compound can be purified by sublimation at 130°C under a vacuum of 10 mmHg.
Biological Activity and Mechanisms of Action
Reversal of Multidrug Resistance (MDR)
Derivatives of this compound have shown significant potential as multidrug resistance (MDR) reversal agents in cancer chemotherapy.[9] MDR is a major obstacle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[10][11]
The lipophilic adamantane moiety is thought to play a crucial role in the inhibition of these efflux pumps.[1] Adamantane-containing compounds can act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of anticancer drugs.[11] This leads to an increased intracellular concentration of the chemotherapeutic agent, thereby restoring its efficacy.[9]
Proposed Mechanism of MDR Reversal
Caption: Inhibition of P-gp mediated drug efflux by adamantane derivatives.
Inhibition of Sphingosine Kinase
This compound has also been identified as a potent inhibitor of sphingosine kinase (SphK).[8] Sphingosine kinases, particularly SphK1 and SphK2, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, migration, and inflammation.[12][13]
The upregulation of SphK1 is frequently observed in various cancers and is associated with tumor growth and resistance to therapy.[14] By inhibiting SphK, this compound can reduce the levels of S1P, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. The mechanism may involve competitive or non-competitive binding to the ATP-binding site of the enzyme.[8]
Sphingosine Kinase Signaling Pathway and Inhibition
Caption: Inhibition of the Sphingosine Kinase pathway by this compound.
Safety and Handling
This compound is classified as an irritant.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile intermediate for the development of novel therapeutics. Its unique adamantane structure provides a rigid scaffold that can be functionalized to target specific biological pathways. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this compound in drug discovery and development, particularly in the areas of oncology and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. 3-ブロモアダマンタン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Inhibition of human multidrug resistance P-glycoprotein 1 by analogues of a potent delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 11. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 13. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
A Technical Guide to the Solubility of 3-Bromoadamantane-1-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of novel adamantyl derivatives with potential applications as multidrug resistance (MDR) reversal agents. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available solubility data, presents a detailed experimental protocol for its quantitative determination, and outlines a logical workflow for solubility assessment.
Core Concepts: Physicochemical Properties and Solubility Profile
This compound (C₁₁H₁₅BrO₂) is a crystalline solid with a molecular weight of 259.14 g/mol .[1][2] Its structure, featuring a bulky, rigid adamantane cage, a bromine atom, and a carboxylic acid group, dictates its solubility characteristics. The large nonpolar adamantane core suggests a preference for non-polar organic solvents, while the polar carboxylic acid group allows for hydrogen bonding and potential solubility in more polar organic solvents. The principle of "like dissolves like" is the primary determinant of its behavior in various media.
Data Presentation: Solubility of this compound
Currently, there is a lack of comprehensive quantitative solubility data for this compound in the peer-reviewed literature. The available information is qualitative, indicating its general solubility behavior in a limited number of organic solvents.
| Solvent | Chemical Formula | Polarity | Quantitative Solubility ( g/100 mL at specified temp.) | Qualitative Solubility | Citation |
| Chloroform | CHCl₃ | Non-polar | Data not available | Slightly Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available | Slightly Soluble | [1][2] |
| Methanol | CH₃OH | Polar Protic | Data not available | Slightly Soluble | [1][2] |
Experimental Protocols: Determining Quantitative Solubility
Given the absence of quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed methodology for the isothermal saturation shake-flask method coupled with gravimetric analysis, a reliable and widely used technique for solubility measurement.[3][4][5]
Objective:
To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. The solid should be present in excess to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, with continuous gentle shaking.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause sublimation of the solute.
-
Once the solvent is completely removed, place the dish or vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Record the final weight of the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as g/mL or g/100 mL, by dividing the mass of the solute by the volume of the solvent used.
-
Mandatory Visualization: Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromoadamantane-1-carboxylic Acid
This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 3-Bromoadamantane-1-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. This document consolidates key data, outlines experimental protocols for its characterization, and visualizes the procedural workflow.
Core Physicochemical Data
This compound is a derivative of adamantane, characterized by a rigid hydrocarbon framework with a bromine atom and a carboxylic acid group.[1][2] These functional groups make it a valuable intermediate in the synthesis of various organic compounds, particularly for developing novel adamantyl derivatives as multidrug resistance (MDR) reversal agents in cancer therapy.[1][3] Accurate characterization of its physical properties, such as the melting point, is critical for its application and quality control.
The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 146-150 °C | [4][5] |
| CAS Number | 21816-08-0 | [2][4][5][6][7] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [2][4][5][6] |
| Molecular Weight | 259.14 g/mol | [4][5][6] |
| Appearance | Solid | [4][5] |
| Purity (Typical) | 97% | [4][5] |
| Recommended Storage | 2-8°C, Sealed in dry conditions | [1][4][5][8] |
Experimental Protocols
Accurate determination of the melting point is fundamental to verifying the purity of a crystalline solid. The sharpness of the melting range provides a strong indication of purity; impure compounds typically exhibit a depressed and broader melting range.[9]
Prior to melting point determination, purification is often necessary to obtain accurate and reproducible results. The following methods have been cited for the purification of this specific compound:
-
Recrystallization : The acid can be purified by recrystallizing it from cyclohexane.[1][3] This standard technique involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution.
-
Sublimation : An alternative method is sublimation, which can be performed at 130°C under a vacuum of 10mm Hg.[1][3] This process involves the transition of the solid directly into a gas, which then re-solidifies on a cold surface, leaving non-volatile impurities behind.
The following is a generalized protocol for determining the melting point of a solid compound like this compound using a modern digital melting point apparatus.
Materials and Equipment:
-
Purified this compound
-
Capillary tubes (open at one end)
-
Digital melting point apparatus (e.g., DigiMelt)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation : Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.
-
Apparatus Setup : Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., start at ~125°C).
-
Initial Rapid Determination (Optional) : For an unknown or to verify the approximate range, a rapid heating rate (e.g., 10-20 °C/min) can be used with a first sample. This provides a rough estimate of the melting range.[9]
-
Accurate Determination : For the formal measurement, use a new capillary tube. Allow the apparatus to cool to at least 20°C below the expected melting point. Set a slow heating rate (ramp rate) of 1-2 °C/min to ensure thermal equilibrium is maintained.[9]
-
Observation and Recording :
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting : The melting point is reported as the range from T₁ to T₂ (e.g., 146-148 °C). A narrow range (≤ 2°C) is indicative of high purity.
Visualization of Experimental Workflow
The logical flow from receiving a crude sample to determining its final, verified melting point can be visualized. This process includes a decision point for the choice of purification method, followed by the analysis itself.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 21816-08-0 [chemicalbook.com]
- 4. 3-溴金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-ブロモアダマンタン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. swchemilab.com [swchemilab.com]
- 8. 21816-08-0|this compound|BLD Pharm [bldpharm.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to 3-Bromoadamantane-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its emerging roles in overcoming multidrug resistance and potentially modulating key signaling pathways.
Physicochemical Properties and Commercial Availability
This compound is a halogenated derivative of adamantane-1-carboxylic acid. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21816-08-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [2][3] |
| Molecular Weight | 259.14 g/mol | [2][3] |
| Melting Point | 146-150 °C | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Biosynth | Not specified | Inquire |
| Thermo Scientific Chemicals | 97% | 1 g |
| Sigma-Aldrich | 97% | 1 g |
| BLD Pharm | Inquire | Inquire |
| Various suppliers on Echemi | Typically 99% | Varies |
| Various suppliers on Molbase | Varies | Varies |
Note: Purity and available quantities are subject to change and may vary by specific product listing. Spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry are often available upon request from the supplier.[6]
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of adamantane-1-carboxylic acid.
Experimental Protocol: Bromination of Adamantane-1-carboxylic acid
This protocol is based on a method described in a Chinese patent for the synthesis of 3-amino-1-adamantanol, where this compound is a key intermediate.[7][8]
Materials:
-
Adamantane-1-carboxylic acid
-
Liquid bromine
-
Anhydrous aluminum trichloride (catalyst)
-
Appropriate reaction vessel with stirring and reflux capabilities
-
Ice bath
Procedure:
-
In a suitable reaction vessel, slowly add adamantane-1-carboxylic acid to liquid bromine under the catalytic action of anhydrous aluminum trichloride.
-
Maintain the reaction temperature between -20°C and 10°C with stirring and reflux for 48 to 60 hours.
-
After the initial reaction period, allow the reaction to proceed at a temperature of 20°C to 30°C for an additional 5 hours.
-
Upon completion, the reaction mixture contains this compound, which can be purified and used in subsequent steps.
Caution: This reaction involves hazardous materials and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents.[5]
Intermediate for Multidrug Resistance (MDR) Reversal Agents
Derivatives of this compound have shown promise as potent agents for reversing multidrug resistance in cancer cells.[5] MDR is a significant challenge in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).
Experimental Workflow: Synthesis of an Adamantane-based P-glycoprotein Inhibitor
The following is a generalized workflow for the synthesis of a P-glycoprotein inhibitor using this compound as a starting material. This is based on its role as an intermediate in creating complex adamantane derivatives.[9]
Caption: A generalized workflow for synthesizing a P-glycoprotein inhibitor.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Adamantane derivatives can act as inhibitors of P-gp, potentially by binding to the transporter and blocking its function. This leads to an increased accumulation of anticancer drugs within the resistant cells, restoring their sensitivity to treatment.
Caption: Inhibition of P-glycoprotein by an adamantane derivative.
Potential as a Sphingosine Kinase Inhibitor
This compound has been described as a potent inhibitor of sphingosine kinase (SphK).[2] SphK is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell growth, proliferation, and survival. The upregulation of SphK1 is associated with poor prognosis in some cancers.
Proposed Mechanism of Action
While the exact mechanism is not fully elucidated, it is suggested that this compound may inhibit sphingosine kinase by binding to the ATP binding site on the enzyme, potentially acting as a noncompetitive inhibitor with respect to ATP.[2] This inhibition would lead to reduced levels of S1P and an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.
Caption: Inhibition of the sphingosine kinase signaling pathway.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its rigid adamantane core provides a unique three-dimensional scaffold for the design of novel therapeutic agents. The demonstrated utility of its derivatives as multidrug resistance reversal agents and its potential as a sphingosine kinase inhibitor highlight the significant opportunities this compound presents for the development of new treatments for cancer and other diseases. Further research into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 21816-08-0 | FB10494 [biosynth.com]
- 3. This compound 97 21816-08-0 [sigmaaldrich.com]
- 4. swchemilab.com [swchemilab.com]
- 5. Cas 21816-08-0,this compound | lookchem [lookchem.com]
- 6. 21816-08-0|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 9. Inhibition of human multidrug resistance P-glycoprotein 1 by analogues of a potent delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 3-Bromoadamantane-1-carboxylic acid
An In-depth Technical Guide: Stability and Storage of 3-Bromoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies for this compound, this document combines existing data from suppliers with proposed experimental protocols based on established principles of chemical stability testing and regulatory guidelines.
Introduction to this compound
This compound is a derivative of adamantane, a rigid and stable hydrocarbon.[1] The presence of both a carboxylic acid and a bromine functional group makes it a valuable building block in medicinal chemistry and materials science.[2][3] The adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates.[4][5] Understanding the stability and optimal storage conditions of this compound is crucial for maintaining its integrity and ensuring the reliability of experimental results.
Stability and Storage Conditions
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, general recommendations can be drawn from supplier safety data sheets and the known chemistry of its functional groups. The adamantane cage itself is thermally very stable.[6] Potential instabilities are more likely to arise from the carboxylic acid and bromo-substituents.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[7][8] | To minimize the rate of potential degradation reactions. Some suppliers also list -20°C for long-term storage.[9] |
| Atmosphere | Store in a tightly closed container.[10] | To prevent exposure to moisture and atmospheric contaminants. |
| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, it is a general best practice for complex organic molecules. |
| Humidity | Store in a dry place.[10][11] | To prevent hydrolysis of the carboxylic acid or other moisture-mediated degradation. |
Handling and Safety Precautions
Standard laboratory safety practices should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[10][12]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[13][14]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][14]
Incompatible Materials
To prevent potential reactions and degradation, avoid contact with the following:
Proposed Experimental Protocols for Stability Assessment
The following are proposed experimental protocols for conducting forced degradation studies on this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][13][15][16] The goal of these studies is to identify potential degradation pathways and develop stability-indicating analytical methods.[7][10][17]
Analytical Method
A validated stability-indicating HPLC method with UV detection would be the primary analytical tool for these studies. The method should be able to separate the parent compound from any potential degradation products.
Hydrolytic Stability
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (for neutral hydrolysis)
-
-
If the compound has low aqueous solubility, a co-solvent may be used, ensuring the co-solvent itself is stable under the test conditions.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[11]
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method to determine the percentage of degradation.
-
Oxidative Stability
-
Objective: To assess the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Store the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw aliquots at specified time points.
-
Analyze the samples by HPLC to quantify any degradation.
-
Photostability
-
Objective: To evaluate the stability of the solid compound and its solutions when exposed to light.
-
Methodology:
-
Expose a thin layer of the solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, expose a solution of the compound in a suitable solvent to the same light source.
-
Protect a control sample from light to serve as a dark control.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
-
Thermal Stability
-
Objective: To investigate the effect of high temperature on the solid compound.
-
Methodology:
-
Place a sample of solid this compound in a controlled temperature chamber (e.g., at 60°C, 80°C) for a defined period.
-
Analyze the sample at various time points to determine the extent of degradation.
-
Visualizations
The following diagrams illustrate key logical workflows for handling and testing this compound.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 21816-08-0 [chemicalbook.com]
- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 7. onyxipca.com [onyxipca.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. usbio.net [usbio.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. fishersci.com [fishersci.com]
- 13. database.ich.org [database.ich.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pharma.gally.ch [pharma.gally.ch]
- 16. snscourseware.org [snscourseware.org]
- 17. cdn2.hubspot.net [cdn2.hubspot.net]
Theoretical Acidity of 3-Bromoadamantane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical acid dissociation constant (pKa) of 3-Bromoadamantane-1-carboxylic acid. Due to the compound's rigid adamantane core, it serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its ionization potential is crucial for predicting its pharmacokinetic behavior and reactivity. This document outlines the predicted pKa, the underlying chemical principles, detailed protocols for experimental verification, and a robust computational workflow for theoretical pKa determination.
Introduction
This compound is a derivative of adamantane, a tricyclic alkane with a cage-like structure. The unique geometry of the adamantane cage imparts rigidity and lipophilicity to molecules. The presence of a carboxylic acid group at a bridgehead position and a bromine atom at another tertiary position introduces specific electronic effects that influence the compound's acidity. The acid dissociation constant (pKa) is a critical parameter in drug design and development, as it governs a molecule's charge state at a given pH, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets.
Theoretical pKa and Substituent Effects
The theoretical pKa of a molecule can be predicted using computational models and by analyzing the electronic effects of its substituents.
Predicted pKa:
A predicted pKa value for this compound is available in chemical databases. This value is derived from computational algorithms that analyze the molecule's structure and compare it to a large dataset of compounds with known pKa values.
Substituent Effects:
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups near the carboxylic acid moiety stabilize the negative charge of the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa).
In the case of this compound, the bromine atom at the 3-position is an electronegative substituent. It exerts an electron-withdrawing inductive effect through the rigid sigma-bond framework of the adamantane cage. This effect helps to delocalize the negative charge on the carboxylate anion, making the conjugate base more stable. Consequently, this compound is predicted to be a stronger acid than its parent compound, adamantane-1-carboxylic acid.
Data Presentation
The following table summarizes the predicted pKa values for this compound and the parent adamantane-1-carboxylic acid for comparison.
| Compound | Predicted pKa | Reference |
| This compound | 4.35 ± 0.40 | LookChem, Guidechem |
| Adamantane-1-carboxylic acid | ~4.86 - 5.0 | ChemicalBook, ResearchGate |
Experimental Protocols for pKa Determination
To experimentally validate the theoretical pKa, potentiometric titration is a highly accurate and commonly used method.
Potentiometric Titration Protocol
Objective: To determine the pKa of this compound by monitoring the pH change during titration with a strong base.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
Methanol or another suitable co-solvent (due to the low water solubility of adamantane derivatives)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 10 mM).
-
Due to the hydrophobic nature of the compound, a co-solvent system is likely necessary. Dissolve the compound in a minimal amount of an organic solvent like methanol and then dilute with deionized water to the final volume. The final solvent composition should be noted as it can influence the pKa value.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add small, precise increments of the NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve (or by taking the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
Repeat the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.
-
Caption: Workflow for experimental pKa determination via potentiometric titration.
Computational Protocol for pKa Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the pKa of organic molecules.
DFT-Based pKa Calculation Protocol
Objective: To calculate the theoretical pKa of this compound using a thermodynamic cycle.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. A common approach is to use a thermodynamic cycle that separates the process into gas-phase and solvation energies.
Procedure:
-
Geometry Optimization:
-
Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻), this compound and its carboxylate anion.
-
Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or CPCM). A suitable level of theory, such as the B3LYP functional with a 6-31+G(d,p) basis set, is recommended.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures at the same level of theory to obtain the thermal corrections to the Gibbs free energy. This step also confirms that the optimized structures are true energy minima (no imaginary frequencies).
-
-
Calculation of Gibbs Free Energies:
-
Calculate the Gibbs free energy of the acid (GHA) and the conjugate base (GA⁻) in the aqueous phase.
-
-
pKa Calculation:
-
The pKa is calculated using the following equation: pKa = (GA⁻ + GH⁺ - GHA) / (2.303 * RT) where:
-
GH⁺ is the Gibbs free energy of the proton in the aqueous phase (a literature value is typically used).
-
R is the ideal gas constant.
-
T is the temperature in Kelvin (usually 298.15 K).
-
-
Caption: Workflow for computational pKa prediction using DFT.
Conclusion
The theoretical pKa of this compound is predicted to be approximately 4.35, indicating it is a moderately strong carboxylic acid. This acidity is enhanced by the electron-withdrawing inductive effect of the bromine substituent. For drug development and materials science applications, it is highly recommended to experimentally verify this value using the potentiometric titration protocol outlined in this guide. Furthermore, the provided computational workflow offers a robust method for refining the theoretical pKa and for predicting the acidity of other substituted adamantane derivatives. Accurate knowledge of the pKa will enable a more precise understanding and prediction of the behavior of this versatile chemical scaffold.
Methodological & Application
Application of 3-Bromoadamantane-1-carboxylic Acid in the Synthesis of Potential Antiviral Intermediates
Application Note AN2025-12-29
Introduction
Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, most notably with the development of amantadine and rimantadine for the treatment of Influenza A. The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that can interact with viral targets. This application note details the use of 3-Bromoadamantane-1-carboxylic acid as a versatile starting material for the synthesis of 1,3-disubstituted adamantane derivatives, which are of significant interest for the development of new antiviral agents. Specifically, we will focus on the synthesis of 3-amino-1-adamantanol, a key intermediate that can be further functionalized to generate a library of potential antiviral compounds.
Rationale for Use
The 1-amino group of adamantane is crucial for the antiviral activity of amantadine and its analogs, which target the M2 proton channel of the influenza A virus. The introduction of a second substituent at the 3-position of the adamantane cage allows for the exploration of additional binding interactions, potentially leading to compounds with improved potency, a broader spectrum of activity, or the ability to overcome resistance. This compound provides a strategic entry point to such 1,3-disubstituted systems, with the bromo and carboxylic acid functionalities serving as handles for orthogonal chemical modifications.
Synthetic Strategy
The primary synthetic route involves the conversion of this compound into the key intermediate, 3-amino-1-adamantanol. This transformation is achieved through a multi-step process that includes a Curtius rearrangement to install the amino group at the 1-position and a subsequent nucleophilic substitution to replace the bromine at the 3-position with a hydroxyl group.
Workflow for Synthesis of 3-amino-1-adamantanol
Application Notes: 3-Bromoadamantane-1-carboxylic Acid as a Versatile Scaffold for 11β-HSD1 Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoadamantane-1-carboxylic acid is a key building block in the synthesis of a variety of enzyme inhibitors. Its rigid, lipophilic adamantane cage serves as a valuable scaffold for designing potent and selective inhibitors for therapeutic targets. A significant application of this building block is in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is implicated in the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes, by converting inactive cortisone to active cortisol within key metabolic tissues.[1][2][3] Inhibition of 11β-HSD1 is a promising therapeutic strategy to ameliorate the symptoms of these conditions.[4] This document provides detailed protocols for the synthesis of 11β-HSD1 inhibitors derived from this compound, methods for evaluating their inhibitory activity, and a summary of their structure-activity relationships.
Mechanism of Action: The Role of 11β-HSD1 in Glucocorticoid Signaling
11β-HSD1 is an NADPH-dependent enzyme primarily located in the endoplasmic reticulum of cells in tissues such as the liver, adipose tissue, and the central nervous system.[1] It plays a crucial role in regulating intracellular glucocorticoid concentrations by converting inactive cortisone to the active glucocorticoid, cortisol.[5] This localized production of cortisol amplifies the action of glucocorticoids, which can have detrimental effects in metabolic tissues. For instance, in the liver, increased cortisol levels enhance gluconeogenesis, while in adipose tissue, they promote fat accumulation.[3] By inhibiting 11β-HSD1, the intracellular conversion of cortisone to cortisol is blocked, leading to reduced glucocorticoid receptor activation and a subsequent improvement in metabolic parameters.[6]
Below is a diagram illustrating the glucocorticoid signaling pathway and the role of 11β-HSD1.
Caption: Glucocorticoid signaling pathway and the role of 11β-HSD1.
Data Presentation: Inhibitory Activity of Adamantane Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of various adamantane derivatives against human 11β-HSD1. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | R Group Modification | Linker | IC50 (nM) for human 11β-HSD1 | Reference |
| 1 | Unsubstituted Pyridine | Ether | 34 | [1][5] |
| 2 | Unsubstituted Pyridine | Sulfoxide | 48 | [1][5] |
| 3 | Thiophenyl | Amide | 229 | [7] |
| 4 | 3-Methylthiophenyl | Amide | ~200 | [7] |
| 5 | Thiazolidine derivative | - | Potent (specific value not stated) | [4][8] |
| 6 | Adamantyl Ethanone | Pyridyl | 34-48 | [9] |
Experimental Protocols
Synthesis of N-(Adamantan-1-yl) Amide Derivatives
This protocol describes a general method for the synthesis of N-(adamantan-1-yl) amide derivatives from adamantane-1-carboxylic acid, which can be derived from this compound through de-bromination.
Workflow for Synthesis of N-(Adamantan-1-yl) Amide Derivatives
Caption: Synthesis workflow for N-(adamantan-1-yl) amide derivatives.
Materials:
-
Adamantane-1-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Desired amine
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve adamantane-1-carboxylic acid (1 equivalent) in DCM.
-
To the solution, add EDCI (1.2 equivalents), DMAP (catalytic amount), and triethylamine (2 equivalents) at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
After the reaction is complete, partition the mixture between DCM and brine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(adamantan-1-yl) amide derivative.[7]
In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the inhibitory activity of the synthesized compounds on 11β-HSD1.
Workflow for In Vitro 11β-HSD1 Inhibition Assay
Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.
Materials:
-
HEK-293 cells stably transfected with the human HSD11B1 gene
-
Cell culture medium and supplements
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)
-
Test inhibitors
-
Glycyrrhetinic acid (non-selective inhibitor)
-
Cortisol-d2 (XL665) tracer
-
Anti-cortisol antibody conjugated to a cryptate fluorophore
-
384-well plates
-
Plate reader capable of measuring fluorescence at 620 nm and 665 nm
Procedure:
-
Culture HEK-293 cells stably transfected with the HSD11B1 gene according to standard cell culture protocols.
-
In a 384-well plate, prepare a reaction mixture containing recombinant human 11β-HSD1, cortisone, NADPH, and an NADPH regeneration system.
-
Add the test inhibitors at various concentrations to the wells.
-
Incubate the plate at 37°C for 25 minutes.
-
Stop the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid) along with a cortisol-d2 tracer.
-
Add an anti-cortisol antibody conjugated to a cryptate fluorophore to each well.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the fluorescence at 665 nm and 620 nm using a plate reader.
-
The ratio of the fluorescence signals is used to calculate the amount of cortisol produced.
-
Calculate the IC50 values for each test inhibitor.[10]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent 11β-HSD1 inhibitors. The rigid adamantane core provides a strong anchor for various functional groups, allowing for the fine-tuning of inhibitory activity and selectivity. The protocols provided herein offer a foundation for the synthesis and evaluation of novel adamantane-based 11β-HSD1 inhibitors, which hold promise as therapeutic agents for metabolic diseases. Further optimization of the adamantane scaffold could lead to the discovery of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Applications of 3-Bromoadamantane-1-carboxylic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential applications of 3-Bromoadamantane-1-carboxylic acid in polymer chemistry. While direct polymerization of this specific monomer is not widely documented in current literature, its unique structural features—a rigid, bulky adamantane core functionalized with both a carboxylic acid and a bromine atom—offer intriguing possibilities for the synthesis of advanced polymers with tailored properties. These application notes and protocols are based on established principles of polymer chemistry and the known effects of incorporating adamantane moieties into polymer backbones.
Introduction to Adamantane-Containing Polymers
The incorporation of the adamantane cage structure into polymer backbones is a well-established strategy for enhancing the material's properties. The rigid and bulky nature of the adamantane moiety imparts several desirable characteristics, including:
-
Enhanced Thermal Stability: The adamantane structure restricts the rotational freedom of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures.
-
Improved Mechanical Strength: The rigid adamantane unit can significantly increase the modulus and tensile strength of polymers.
-
Increased Solubility: The bulky adamantane groups can disrupt polymer chain packing, which can lead to improved solubility in organic solvents.
-
Tailored Drug Delivery: Adamantane's lipophilic nature allows it to interact with cell membranes and cyclodextrins, making it a valuable component in drug delivery systems.[1][2][3]
This compound serves as a bifunctional monomer. The carboxylic acid group can readily participate in condensation polymerizations to form polyesters and polyamides. The bromine atom provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups or for grafting other polymer chains.
Potential Applications in Polymer Synthesis
Based on its chemical structure, this compound can be envisioned as a valuable monomer in several classes of polymers:
-
Functional Polyesters: By reacting with diols, it can form polyesters with pendant bromo-adamantyl groups. These groups can enhance thermal stability and provide a handle for further functionalization.
-
Functional Polyamides: Condensation with diamines can yield polyamides with the bulky, bromo-functionalized adamantane moiety, potentially leading to materials with high strength and thermal resistance.
-
Polymer Modification: The carboxylic acid group can be used to graft 3-bromoadamantane units onto existing polymers with reactive hydroxyl or amine groups, thereby modifying their surface properties or thermal stability.
-
Initiators for Controlled Radical Polymerization: The bromo-adamantyl group could potentially serve as an initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined block copolymers.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on standard polymerization techniques and are intended to serve as a starting point for researchers exploring the use of this compound in polymer synthesis.
Protocol 1: Synthesis of a Polyester with Pendant Bromo-Adamantyl Groups via Melt Polycondensation
Objective: To synthesize a polyester by reacting this compound with a diol.
Materials:
-
This compound
-
1,6-Hexanediol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (co-catalyst/stabilizer)
-
Nitrogen gas (inert atmosphere)
-
Methanol (for purification)
-
Chloroform (for characterization)
Procedure:
-
Monomer and Catalyst Charging: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and 1,6-hexanediol.
-
Add the catalyst, antimony(III) oxide (approx. 0.05 mol% relative to the diol), and triphenyl phosphite (approx. 0.1 mol%).
-
Esterification (First Stage): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved as a byproduct of the esterification reaction and should be collected in the distillation receiver. Continue this stage for 2-3 hours or until the evolution of water ceases.
-
Polycondensation (Second Stage): Gradually increase the temperature to 220-240°C and slowly reduce the pressure to below 1 mmHg. This will facilitate the removal of excess 1,6-hexanediol and drive the polymerization reaction towards higher molecular weight.
-
Continue the reaction under high vacuum and elevated temperature for 3-4 hours, or until the desired viscosity is achieved (as observed by the torque on the mechanical stirrer).
-
Polymer Isolation and Purification: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent like chloroform and precipitated in a large excess of cold methanol to remove unreacted monomers and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 60°C overnight.
Characterization: The resulting polymer can be characterized by ¹H NMR, FTIR, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg and Tm).
Protocol 2: Synthesis of a Polyamide with Pendant Bromo-Adamantyl Groups via Solution Polycondensation
Objective: To synthesize a polyamide by reacting the acid chloride of this compound with a diamine.
Materials:
-
This compound
-
Thionyl chloride (for acid chloride formation)
-
1,6-Hexamethylenediamine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas (inert atmosphere)
-
Methanol (for purification)
Procedure:
-
Synthesis of 3-Bromoadamantane-1-carbonyl chloride: In a round-bottom flask, reflux this compound with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
Polymerization:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,6-hexamethylenediamine in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-Bromoadamantane-1-carbonyl chloride in anhydrous NMP to the stirred diamine solution.
-
Add an equimolar amount of anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Polymer Isolation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the polymer and wash it thoroughly with water and methanol to remove any salts and unreacted monomers.
-
Dry the polyamide in a vacuum oven at 80°C until a constant weight is achieved.
Characterization: The polyamide can be characterized by ¹H NMR, FTIR, GPC, and DSC.
Quantitative Data Summary
The following table presents hypothetical but expected property enhancements in polymers upon incorporation of the this compound moiety, based on literature data for other adamantane-containing polymers.
| Property | Conventional Polymer (e.g., PET) | Adamantane-Containing Polyester (Hypothetical) | Conventional Polyamide (e.g., Nylon 6,6) | Adamantane-Containing Polyamide (Hypothetical) |
| Glass Transition Temp. (Tg) | ~70-80 °C | > 120 °C | ~50-60 °C | > 150 °C |
| Decomposition Temp. (Td) | ~350-400 °C | > 400 °C | ~350-400 °C | > 450 °C |
| Solubility in Organic Solvents | Limited | Improved in solvents like THF, Chloroform | Limited | Improved in solvents like NMP, DMAc |
| Pendant Functionality | None | Bromo group for post-modification | None | Bromo group for post-modification |
Visualizations
Logical Relationship: Impact of this compound on Polymer Properties
Caption: Influence of this compound's functional groups on polymer properties.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for the synthesis of an adamantane-containing polyester.
Conclusion
While this compound is not yet a commonplace monomer, its inherent properties suggest significant potential for the creation of high-performance polymers. The protocols and data presented herein provide a foundational framework for researchers to explore its incorporation into novel polyesters, polyamides, and other polymeric systems. Further research into the polymerization behavior and properties of the resulting materials is warranted to fully unlock the potential of this versatile adamantane derivative.
References
Application Notes and Protocols: 3-Bromoadamantane-1-carboxylic acid as a Precursor for Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 3-Bromoadamantane-1-carboxylic acid as a precursor for the synthesis of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The unique lipophilic and rigid cage structure of the adamantane moiety makes it an attractive scaffold for developing tracers that can penetrate the blood-brain barrier and target specific biological sites.[1] This document outlines a hypothetical pathway for the synthesis of a novel PET tracer, 3-[18F]Fluoroadamantane-1-carboxylic acid, and discusses its potential applications.
Introduction to Adamantane in Radiopharmaceutical Design
The adamantane core is a versatile pharmacophore that has been successfully incorporated into a variety of therapeutic drugs.[2] Its rigid, diamondoid structure provides a well-defined three-dimensional framework, and its lipophilicity can enhance membrane permeability, a crucial property for brain imaging agents.[1] Several adamantane derivatives have been investigated for their neurological applications, making them attractive candidates for the development of PET radiotracers targeting the central nervous system. For instance, radiolabeled memantine derivatives have been explored for imaging NMDA receptors.[3]
This compound offers two reactive sites for radiolabeling or further chemical modification: the bromine atom at the 3-position and the carboxylic acid at the 1-position. The bromine can potentially be substituted with a radionuclide, or the carboxylic acid can be used as a handle to conjugate other radiolabeled prosthetic groups.
Hypothetical Radiopharmaceutical: 3-[18F]Fluoroadamantane-1-carboxylic acid
This section details a proposed synthesis of 3-[18F]Fluoroadamantane-1-carboxylic acid from the this compound precursor. The introduction of Fluorine-18, a positron emitter with a convenient half-life of 109.8 minutes, allows for PET imaging.
Proposed Signaling Pathway Application
While the specific biological target of 3-[18F]Fluoroadamantane-1-carboxylic acid would require experimental validation, adamantane-based radiopharmaceuticals have shown promise in neuroimaging.[3] For example, they can be designed to interact with neurotransmitter systems like the NMDA receptor complex. The following diagram illustrates a generalized concept of how an adamantane-based PET tracer might be used to study neuronal signaling.
Experimental Protocols
The following protocols are hypothetical and would require optimization and validation in a laboratory setting.
Materials and Reagents
-
This compound (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Ethanol (absolute)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Precursor Derivatization (Optional but Recommended)
For nucleophilic fluorination, a better leaving group than bromide is often required. A common strategy is to convert the bromo-precursor to a more reactive precursor, such as a tosylate or a diaryliodonium salt. For this hypothetical protocol, we will assume a direct nucleophilic substitution is attempted, though in practice, precursor modification would likely improve yields.
Radiosynthesis of 3-[18F]Fluoroadamantane-1-carboxylic acid
The proposed synthesis is a one-pot, two-step nucleophilic substitution reaction.
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Activation: The trapped [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [¹⁸F]F⁻/K222/K₂CO₃ complex.
-
Radiolabeling: A solution of this compound (5-10 mg) in anhydrous DMSO (0.5 mL) is added to the dried [¹⁸F]F⁻ complex.
-
Reaction: The reaction vessel is sealed and heated at 120-150°C for 10-20 minutes.
-
Purification: After cooling, the reaction mixture is quenched with water and purified using semi-preparative reverse-phase HPLC.
-
Formulation: The fraction containing the radiolabeled product is collected, the solvent is removed, and the final product is reformulated in sterile saline for injection, passing through a sterile filter.
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector.
-
Chemical Purity: Determined by analytical HPLC with a UV detector, co-injected with a non-radioactive standard.
-
Specific Activity: Calculated from the radioactivity of the final product and the mass of the non-radioactive compound, determined from a standard curve on the analytical HPLC.
-
Residual Solvents: Analyzed by gas chromatography.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 3-[18F]Fluoroadamantane-1-carboxylic acid, based on typical outcomes for similar radiolabeling reactions.
| Parameter | Expected Value | Method of Determination |
| Radiochemical Yield (decay-corrected) | 15 - 30% | Radio-HPLC |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC |
| Specific Activity | > 1.5 Ci/µmol | Analytical HPLC with standard curve |
| Total Synthesis Time | 45 - 60 minutes | Stopwatch |
Potential Applications and Future Directions
The development of 3-[18F]Fluoroadamantane-1-carboxylic acid and other radiolabeled adamantane derivatives could open new avenues for PET imaging in neuroscience and oncology.
-
Neuroimaging: Adamantane's ability to cross the blood-brain barrier makes it an excellent scaffold for developing tracers for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for studying psychiatric disorders.[3]
-
Oncology: The lipophilic nature of adamantane could be exploited to design tracers that accumulate in tumors with high lipid content.
-
Drug Development: Radiolabeled adamantane derivatives can be used in preclinical and clinical studies to determine the pharmacokinetics and target engagement of new adamantane-based drugs.
Future work should focus on optimizing the radiosynthesis of adamantane-based tracers, evaluating their in vitro and in vivo stability, and conducting preclinical imaging studies to validate their biological targets and diagnostic potential. The carboxylic acid moiety of the title compound also provides a convenient point for further chemical modification, allowing for the development of a library of related radiotracers with tailored properties.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-18 radiolabelling, biodistribution studies and preliminary PET evaluation of a new memantine derivative for imaging the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-Bromoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amide derivatives of 3-bromoadamantane-1-carboxylic acid. The adamantane scaffold is a key structural motif in medicinal chemistry, valued for its rigid, lipophilic, and three-dimensional nature, which can enhance the pharmacological properties of drug candidates. The protocols herein describe two common and effective methods for amide bond formation using standard coupling reagents.
While general protocols are provided, it is important to note that reaction conditions such as solvent, temperature, and reaction time may require optimization for specific amine substrates to achieve optimal yields.
Data Presentation
Due to the limited availability of specific quantitative data in the scientific literature for a wide range of amines with this compound, a comprehensive data table cannot be provided at this time. The following table outlines representative conditions for the coupling of a generic primary amine. Researchers should consider this as a starting point for optimization.
| Coupling Method | Amine (Example) | Coupling Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) |
| Protocol 1 | Primary Amine | EDC, HOBt | DIPEA | DMF | 0 to RT | 12 - 24 | 60 - 90 |
| Protocol 2 | Primary Amine | HATU | DIPEA | DMF | RT | 2 - 6 | 70 - 95 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This is a widely used, cost-effective, and efficient method for amide bond formation.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add HATU (1.1 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient).
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: General reaction scheme for amide coupling.
Application Notes and Protocols: Esterification of 3-Bromoadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoadamantane-1-carboxylic acid is a key synthetic intermediate in the development of novel therapeutics and functional materials. Its rigid, three-dimensional adamantane cage imparts unique physicochemical properties to molecules, including high lipophilicity and metabolic stability. Ester derivatives of this acid are of particular interest, serving as versatile building blocks in medicinal chemistry, notably in the synthesis of agents that can reverse multidrug resistance (MDR) in cancer cells.
These application notes provide detailed protocols for the esterification of this compound, quantitative data for representative reactions, and an overview of the application of its derivatives as inhibitors of P-glycoprotein, a key mediator of multidrug resistance.
Applications in Drug Development: Reversal of Multidrug Resistance
Cancer cells can develop resistance to a wide range of chemotherapeutic agents, a phenomenon known as multidrug resistance (MDR).[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][2][3] These transporters actively remove cytotoxic drugs from the cell, reducing their intracellular concentration and rendering them ineffective.[1][4][5]
Esters and other derivatives of this compound have been investigated as potent MDR reversal agents.[6] These compounds are thought to inhibit the function of P-gp, thereby restoring the efficacy of co-administered anticancer drugs. The bulky adamantane moiety is believed to play a crucial role in the interaction with the P-gp transporter.
Mechanism of P-glycoprotein Mediated Drug Efflux and Inhibition
The following diagram illustrates the process of P-glycoprotein mediated drug efflux and its inhibition by adamantane derivatives.
Experimental Protocols: Esterification Reactions
The following protocols describe the synthesis of methyl and ethyl esters of this compound via Fischer esterification. This acid-catalyzed reaction is a common and effective method for the preparation of esters from carboxylic acids and alcohols.
Protocol 1: Synthesis of Methyl 3-Bromoadamantane-1-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20-30 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 3-Bromoadamantane-1-carboxylate
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and an excess of absolute ethanol (15-25 mL per gram of acid).
-
While stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops per gram of carboxylic acid).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the excess ethanol.
-
Dissolve the residue in dichloromethane (25-40 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl ester.
-
Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of methyl and ethyl 3-bromoadamantane-1-carboxylate. Please note that actual yields may vary depending on the reaction scale and purification method.
| Ester Product | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time (hours) | Typical Yield (%) |
| Methyl 3-Bromoadamantane-1-carboxylate | C12H17BrO2 | 273.17 | 4 - 6 | 85 - 95 |
| Ethyl 3-Bromoadamantane-1-carboxylate | C13H19BrO2 | 287.19 | 6 - 8 | 80 - 90 |
Characterization Data
The following are predicted spectroscopic data for the synthesized esters. Actual experimental data should be acquired for full characterization.
Methyl 3-Bromoadamantane-1-carboxylate:
-
1H NMR (CDCl3): δ 3.68 (s, 3H, -OCH3), 2.30-2.10 (m, 9H, adamantane-H), 1.80-1.60 (m, 6H, adamantane-H).
-
13C NMR (CDCl3): δ 176.5 (C=O), 68.0 (C-Br), 51.5 (-OCH3), 48.5, 42.0, 38.0, 35.5, 30.0 (adamantane carbons).
-
IR (KBr, cm-1): ~2950 (C-H adamantane), ~1730 (C=O ester), ~1240 (C-O).
-
MS (EI): m/z (%) 274/272 (M+), 215/213, 135.
Ethyl 3-Bromoadamantane-1-carboxylate:
-
1H NMR (CDCl3): δ 4.12 (q, J = 7.1 Hz, 2H, -OCH2CH3), 2.30-2.10 (m, 9H, adamantane-H), 1.80-1.60 (m, 6H, adamantane-H), 1.25 (t, J = 7.1 Hz, 3H, -OCH2CH3).
-
13C NMR (CDCl3): δ 176.0 (C=O), 68.0 (C-Br), 60.5 (-OCH2-), 48.5, 42.0, 38.0, 35.5, 30.0 (adamantane carbons), 14.2 (-CH3).
-
IR (KBr, cm-1): ~2950 (C-H adamantane), ~1725 (C=O ester), ~1230 (C-O).
-
MS (EI): m/z (%) 288/286 (M+), 229/227, 135.
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound esters is outlined below.
Conclusion
The esterification of this compound provides valuable intermediates for the synthesis of biologically active molecules, particularly those aimed at overcoming multidrug resistance in cancer. The Fischer esterification protocols provided are robust and can be adapted for the synthesis of a variety of esters by selecting the appropriate alcohol. Careful execution of the reaction and purification steps will yield high-purity products suitable for further research and development.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of P-Gp in Treatment of Cancer [scirp.org]
- 6. This compound | 21816-08-0 [chemicalbook.com]
Application Notes and Protocols for 3-Bromoadamantane-1-carboxylic acid in Multidrug Resistance Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromoadamantane-1-carboxylic acid as a scaffold in the development of multidrug resistance (MDR) reversal agents. The unique lipophilic and rigid structure of the adamantane cage makes it an attractive pharmacophore for targeting P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.
Introduction
Multidrug resistance is a major obstacle in cancer chemotherapy, often leading to treatment failure. One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), which actively pumps a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. This compound serves as a versatile starting material for the synthesis of potent P-gp inhibitors. The adamantane moiety enhances membrane permeability, a crucial property for effective drug candidates. This document details the synthesis of derivatives, their evaluation as MDR reversal agents, and the underlying mechanism of action.
Data Presentation
The following table summarizes the in vitro activity of novel disubstituted adamantyl derivatives, which are structurally related to derivatives of this compound, in a P-glycoprotein-dependent multidrug-resistant cancer cell line.[1] The data highlights their potency in inhibiting P-gp and reversing doxorubicin resistance.
| Compound ID | P-gp IC50 (µM) | Doxorubicin IC50 (µM) - Alone | Doxorubicin IC50 (µM) - With Compound (10 µM) | Reversal Fold |
| Verapamil | 1.5 | 5.8 | 0.54 | 10.7 |
| 14f | 0.12 | 5.8 | 0.11 | 52.7 |
| 14g | 0.25 | 5.8 | 0.18 | 32.2 |
| 14h | 0.31 | 5.8 | 0.25 | 23.2 |
Data adapted from a study on novel disubstituted adamantyl derivatives as potent MDR reversal agents.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism by which derivatives of this compound reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. P-gp is an ATP-dependent transporter that binds to hydrophobic drugs within the cell membrane and actively transports them out of the cell. Adamantane-based inhibitors, due to their lipophilic nature, can readily partition into the cell membrane and interact with the drug-binding sites of P-gp. This competitive or non-competitive inhibition prevents the efflux of chemotherapeutic agents, leading to their accumulation within the cancer cell and restoration of their cytotoxic effects.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative amide derivative of this compound and its evaluation as an MDR reversal agent.
Synthesis of N-Aryl-3-bromoadamantane-1-carboxamide
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add the substituted aniline (1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromoadamantane-1-carboxamide.
In Vitro MDR Reversal Assays
1. Cell Culture:
-
Maintain a P-gp overexpressing cancer cell line (e.g., MCF-7/ADR or K562/A02) and its parental sensitive cell line in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay): This assay determines the ability of the adamantane derivative to sensitize MDR cells to a chemotherapeutic drug.
Materials:
-
P-gp overexpressing and sensitive cancer cell lines
-
Adamantane derivative
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the adamantane derivative.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%). The reversal fold is calculated as (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic with adamantane derivative).
3. P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation Assay): This assay directly measures the inhibition of P-gp's efflux function.
Materials:
-
P-gp overexpressing and sensitive cancer cell lines
-
Adamantane derivative
-
Rhodamine 123
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest and resuspend cells in PBS.
-
Pre-incubate the cells with the adamantane derivative or verapamil at various concentrations for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence by flow cytometry or a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of the adamantane derivative indicates inhibition of P-gp-mediated efflux.
Conclusion
This compound is a valuable starting material for the development of potent multidrug resistance reversal agents. Its derivatives have demonstrated significant P-glycoprotein inhibitory activity and the ability to restore the efficacy of conventional chemotherapeutics in resistant cancer cells. The protocols provided herein offer a framework for the synthesis and evaluation of novel adamantane-based compounds, contributing to the ongoing efforts to overcome multidrug resistance in cancer therapy.
References
Application of 3-Bromoadamantane-1-carboxylic Acid in Agrochemical Synthesis
Introduction:
3-Bromoadamantane-1-carboxylic acid is a versatile synthetic intermediate characterized by a rigid, three-dimensional adamantane cage. This unique structural motif imparts desirable properties such as high lipophilicity and metabolic stability to molecules, making it an attractive building block in the design of novel agrochemicals, particularly fungicides. The adamantane moiety can effectively interact with biological targets, enhancing the efficacy and bioavailability of the active compounds. This document provides detailed application notes and protocols for the synthesis of fungicidal carboxamides using this compound as a key precursor.
Synthesis of Adamantane-1-carboxylic Acid Derivatives
The initial step in the synthesis of many adamantane-based agrochemicals involves the conversion of this compound to other key adamantane intermediates. A primary conversion is the reduction to adamantane-1-carboxylic acid.
Reduction of this compound to Adamantane-1-carboxylic acid
A common method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
A solution of this compound (10.0 g, 38.6 mmol) in methanol (100 mL) is placed in a hydrogenation vessel.
-
10% Palladium on carbon (1.0 g) is carefully added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized to 50 psi.
-
The mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield a crude solid.
-
The crude product is dissolved in a 1 M sodium hydroxide solution and washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then acidified with 2 M hydrochloric acid until a white precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford adamantane-1-carboxylic acid.
-
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Adamantane-1-carboxylic acid | 10% Pd/C, H₂ | Methanol | 12 | ~95 | 174-176 |
Synthesis of Fungicidal Adamantyl Carboxamides
Adamantane-1-carboxylic acid is a key precursor for the synthesis of a class of potent fungicides, specifically adamantyl carboxamides. These compounds have shown significant activity against a range of plant pathogens. A representative example is the synthesis of N-(1-cyanocyclopropyl)-3-R-adamantane-1-carboxamides, as detailed in patent WO2015022210A1.
General Synthesis Pathway
The general synthetic route involves the activation of the carboxylic acid, followed by coupling with the desired amine.
Caption: General synthesis of fungicidal adamantyl carboxamides.
Synthesis of N-(1-cyanocyclopropyl)adamantane-1-carboxamide
Experimental Protocol:
-
Step 1: Synthesis of Adamantane-1-carbonyl chloride
-
A mixture of adamantane-1-carboxylic acid (5.0 g, 27.7 mmol) and thionyl chloride (6.6 g, 55.4 mmol) in dichloromethane (50 mL) is refluxed for 2 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield adamantane-1-carbonyl chloride as a solid, which is used in the next step without further purification.
-
-
Step 2: Synthesis of N-(1-cyanocyclopropyl)adamantane-1-carboxamide
-
To a solution of 1-amino-1-cyanocyclopropane hydrochloride (3.6 g, 30.5 mmol) and triethylamine (6.2 g, 61.0 mmol) in dichloromethane (100 mL) at 0 °C, a solution of adamantane-1-carbonyl chloride (from Step 1) in dichloromethane (20 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then washed successively with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure N-(1-cyanocyclopropyl)adamantane-1-carboxamide.
-
Quantitative Data:
| Intermediate | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Adamantane-1-carboxylic acid | Adamantane-1-carbonyl chloride | SOCl₂ | Dichloromethane | 2 | >95 (crude) | - |
| Adamantane-1-carbonyl chloride | N-(1-cyanocyclopropyl)adamantane-1-carboxamide | 1-amino-1-cyanocyclopropane HCl, Et₃N | Dichloromethane | 4 | 85 | 155-157 |
Fungicidal Activity
Adamantyl carboxamides have demonstrated significant fungicidal activity against a variety of plant pathogenic fungi. The data presented below is a summary of the in-vitro activity against Botrytis cinerea.
Experimental Protocol for In-Vitro Fungicidal Assay:
-
Fungal Isolate: Botrytis cinerea.
-
Culture Medium: Potato Dextrose Agar (PDA).
-
Procedure:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
The stock solutions are serially diluted and added to molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
The PDA plates containing the test compounds are inoculated with a 5 mm mycelial plug of a 7-day-old culture of Botrytis cinerea.
-
The plates are incubated at 22 °C for 72 hours.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only DMSO.
-
The EC₅₀ (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis.
-
Quantitative Fungicidal Activity Data:
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| N-(1-cyanocyclopropyl)adamantane-1-carboxamide | Botrytis cinerea | 1.5 |
| N-(1-cyanocyclopropyl)-3-methyladamantane-1-carboxamide | Botrytis cinerea | 0.8 |
| N-(1-cyanocyclopropyl)-3-ethyladamantane-1-carboxamide | Botrytis cinerea | 1.2 |
Signaling Pathway and Experimental Workflow
The development of these agrochemicals follows a structured workflow from synthesis to biological evaluation. The fungicidal activity of these carboxamides is often attributed to the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of the fungi.
Caption: Experimental workflow for agrochemical development.
Caption: Proposed mode of action for adamantyl carboxamide fungicides.
This compound serves as a valuable starting material for the synthesis of novel adamantane-based agrochemicals. The derived adamantyl carboxamides exhibit potent fungicidal activity, highlighting the potential of the adamantane scaffold in the development of new crop protection agents. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical discovery and development.
Functionalization of the Adamantane Core via 3-Bromoadamantane-1-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold is a versatile building block in medicinal chemistry and materials science due to its rigid, lipophilic, and three-dimensional structure.[1] Functionalization of the adamantane core allows for the precise spatial arrangement of pharmacophores, leading to enhanced target binding, improved pharmacokinetic properties, and novel therapeutic activities. 3-Bromoadamantane-1-carboxylic acid is a key intermediate that offers two distinct points for chemical modification: the carboxylic acid group at the 1-position and the bromine atom at the 3-position. This allows for orthogonal derivatization, making it a valuable starting material for the synthesis of a diverse range of adamantane derivatives.
These derivatives have shown significant potential in various therapeutic areas. For instance, adamantane-containing compounds have been developed as antiviral agents, anti-diabetic drugs, and multidrug resistance (MDR) reversal agents in cancer therapy.[2][3] The unique properties of the adamantane cage can be harnessed to create potent and selective enzyme inhibitors and ion channel modulators.[4][5]
This document provides detailed application notes and experimental protocols for the functionalization of the adamantane core using this compound as the starting material.
Applications of Functionalized Adamantane Derivatives
Derivatives of this compound are instrumental in the development of novel therapeutics and advanced materials.
-
Drug Discovery and Medicinal Chemistry:
-
Enzyme Inhibitors: The adamantyl group can serve as a lipophilic anchor, fitting into hydrophobic pockets of enzymes. Functionalization allows for the introduction of specific groups to interact with the active site. Adamantane derivatives have been explored as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) for the potential treatment of obesity and diabetes.[6]
-
Ion Channel Modulators: The rigid adamantane scaffold can be used to design molecules that modulate the function of ion channels. Adamantane-based ligands have been developed as modulators for the thermosensory TRPM8 channel.[5][7]
-
Multidrug Resistance (MDR) Reversal Agents: The lipophilic nature of adamantane can enhance the ability of compounds to interact with and inhibit efflux pumps in cancer cells, thereby reversing multidrug resistance.[3]
-
Antiviral and Anti-diabetic Agents: Functionalized adamantanes are key components in various approved drugs and clinical candidates. For example, 3-amino-1-adamantanol, synthesized from this compound, is an important intermediate for oral anti-type 2 diabetes drugs.[2]
-
-
Materials Science:
-
Coordination Polymers and Frameworks: The rigid, tetrahedral geometry of the adamantane core makes it an excellent scaffold for the construction of porous coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.
-
Polymer Chemistry: Adamantane-based monomers can be incorporated into polymers to enhance their thermal stability, mechanical properties, and solubility.
-
Experimental Protocols
Herein, we provide detailed protocols for key functionalization reactions of this compound.
Protocol 1: Synthesis of 3-Amino-1-adamantanol via Modified Curtius Rearrangement
This protocol describes the conversion of the carboxylic acid to an amine and the subsequent hydrolysis of the bromo group to a hydroxyl group.
Step 1: Synthesis of 3-Bromo-1-(tert-butoxycarbonylamino)adamantane
-
Reaction: this compound is reacted with diphenylphosphoryl azide (DPPA) in the presence of triethylamine and tert-butanol to form the N-Boc protected amine via a modified Curtius rearrangement.[1]
-
Reagents and Materials:
-
This compound
-
Triethylamine (TEA)
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol
-
Anhydrous toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, add tert-butanol (1.5 eq).
-
Heat the reaction mixture to 80-110°C and reflux for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromo-1-(tert-butoxycarbonylamino)adamantane.
-
Step 2: Synthesis of 3-Amino-1-adamantanol Hydrobromide
-
Reaction: The bromo and Boc-protected intermediate is hydrolyzed under acidic conditions to yield the hydrobromide salt of 3-amino-1-adamantanol.
-
Reagents and Materials:
-
3-Bromo-1-(tert-butoxycarbonylamino)adamantane
-
10% Hydrobromic acid (HBr) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Suspend 3-Bromo-1-(tert-butoxycarbonylamino)adamantane (1.0 eq) in an excess of 10% hydrobromic acid solution.
-
Heat the mixture to reflux (approximately 90-95°C) for 24-48 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Filter to remove any insoluble material.
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude 3-amino-1-adamantanol hydrobromide.
-
Step 3: Neutralization to 3-Amino-1-adamantanol
-
Reaction: The hydrobromide salt is neutralized with a base to yield the free amine.
-
Reagents and Materials:
-
3-Amino-1-adamantanol hydrobromide
-
10% Sodium hydroxide (NaOH) solution
-
Methanol for recrystallization
-
Beaker, magnetic stirrer, ice bath, filtration apparatus
-
-
Procedure:
-
Dissolve the crude 3-amino-1-adamantanol hydrobromide in a minimal amount of water.
-
Cool the solution in an ice bath and add 10% sodium hydroxide solution dropwise with stirring until the pH is basic (pH > 10).
-
A white solid will precipitate. Stir the mixture at 30°C for a short period and then cool.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the solid from methanol and dry under vacuum to obtain pure 3-amino-1-adamantanol.[1]
-
Protocol 2: Esterification of this compound (Fischer Esterification)
This protocol describes the conversion of the carboxylic acid group to an ester.
-
Reaction: this compound is reacted with an alcohol in the presence of a strong acid catalyst.[8][9][10]
-
Reagents and Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous solvent (e.g., the alcohol reactant or toluene)
-
Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction time will vary depending on the alcohol used. For sterically hindered acids, longer reaction times may be necessary.
-
To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus if a solvent like toluene is used.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
Protocol 3: Amide Coupling of this compound
This protocol details the formation of an amide bond between the carboxylic acid and an amine using a coupling agent.
-
Reaction: The carboxylic acid is activated with a coupling agent and then reacted with a primary or secondary amine.[11][12]
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, DCC, or EDC)
-
Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure (using HATU):
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Add the base, DIPEA (2.0 eq), to the mixture.
-
Add the coupling agent, HATU (1.1 eq), portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours. The sterically hindered nature of the adamantane core may require longer reaction times or elevated temperatures.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
-
Protocol 4: Nucleophilic Substitution of the Bromo Group (Example: Azide Formation)
This protocol outlines the replacement of the bromine atom with an azide group.
-
Reaction: this compound undergoes an Sₙ1 reaction with sodium azide.[13][14]
-
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 2-3 eq) to the solution.
-
Heat the reaction mixture to 50-100°C and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-azidoadamantane-1-carboxylic acid by column chromatography or recrystallization. Caution: Sodium azide and organic azides are potentially explosive and should be handled with care.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21816-08-0 | [15] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [15] |
| Molecular Weight | 259.14 g/mol | [15] |
| Melting Point | 146-150 °C | [15] |
| Appearance | Solid | [15] |
| Storage Temperature | 2-8°C | [15] |
Table 2: Reaction Conditions and Yields for the Synthesis of 3-Amino-1-adamantanol Derivatives
| Step | Product | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 3-Bromo-1-(tert-butoxycarbonylamino)adamantane | DPPA, TEA, t-BuOH | Toluene | 80-110 | 12-16 | 61.5 - 65.8 | 62-64 | [1] |
| 2 & 3 | 3-Amino-1-adamantanol | 10% HBr, then NaOH | Water | 90-95 (reflux) | 24-48 | 63.5 - 67.5 | 267-269 | [1] |
Table 3: Representative Functionalization Reactions of the Adamantane Core
| Reaction Type | Reactant | Reagents | Product | Application |
| Esterification | This compound | Methanol, H₂SO₄ | Methyl 3-bromoadamantane-1-carboxylate | Synthetic Intermediate |
| Amide Coupling | This compound | Benzylamine, HATU, DIPEA | N-Benzyl-3-bromoadamantane-1-carboxamide | Bioactive Molecule Synthesis |
| Nucleophilic Substitution | This compound | NaN₃ | 3-Azidoadamantane-1-carboxylic acid | Precursor for Click Chemistry |
| Hydrolysis | This compound | H₂O, base | 3-Hydroxyadamantane-1-carboxylic acid | Intermediate for further synthesis |
Visualizations
Caption: Workflow for the synthesis of 3-Amino-1-adamantanol.
References
- 1. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 21816-08-0 [chemicalbook.com]
- 4. This compound | 21816-08-0 | FB10494 [biosynth.com]
- 5. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. hepatochem.com [hepatochem.com]
- 13. benchchem.com [benchchem.com]
- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application of 3-Bromoadamantane-1-carboxylic Acid in the Synthesis of Antidiabetic Agents
Note: While 3-Bromoadamantane-1-carboxylic acid is a valuable building block in medicinal chemistry, a comprehensive review of scientific literature and patent databases did not reveal its direct application in the synthesis of currently marketed or late-stage clinical SGLT-2 inhibitors. The core structures of prominent SGLT-2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin do not feature an adamantane moiety.
However, the adamantane scaffold is a key structural feature in another important class of oral antidiabetic drugs, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document will detail the application of 3-substituted adamantane derivatives, which can be prepared from this compound, in the synthesis of these agents, providing relevant protocols and data for researchers and drug development professionals.
Application Notes: Synthesis of DPP-4 Inhibitor Intermediates
The rigid, lipophilic, and three-dimensional structure of the adamantane cage is utilized in drug design to improve pharmacokinetic properties such as metabolic stability and bioavailability. In the context of DPP-4 inhibitors, an amino-adamantane moiety often serves as a key component that binds to the S1 pocket of the DPP-4 enzyme. This compound can be a starting material for the synthesis of 3-amino-1-adamantanol, a precursor to adamantyl-containing pharmacophores.
Logical Workflow for Synthesis of a Key Adamantane Intermediate
The following diagram illustrates the synthetic pathway from this compound to a key amino-adamantane intermediate used in the synthesis of certain antidiabetic drugs.
Caption: Synthetic workflow from this compound to a DPP-4 inhibitor scaffold.
Experimental Protocols
The following protocols are adapted from established synthetic methods for adamantane derivatives relevant to the preparation of antidiabetic drug intermediates.
Protocol 1: Synthesis of 3-Bromo-1-(tert-butoxycarbonylamino)adamantane
This procedure describes the conversion of the carboxylic acid to a Boc-protected amine via a Curtius rearrangement.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add triethylamine (1.2 eq).
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the stirred solution at room temperature.
-
After stirring for 30 minutes, add tert-butanol (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-bromo-1-(tert-butoxycarbonylamino)adamantane.
Protocol 2: Synthesis of 3-Amino-1-adamantanol
This protocol describes the conversion of the bromo-adamantane derivative to the corresponding amino-alcohol.
Materials:
-
3-Bromo-1-(tert-butoxycarbonylamino)adamantane
-
10% aqueous hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 3-bromo-1-(tert-butoxycarbonylamino)adamantane (1.0 eq) in an excess of 10% aqueous hydrobromic acid.
-
Heat the mixture to reflux and maintain for 24-48 hours. This step facilitates both the removal of the Boc protecting group and the nucleophilic substitution of the bromine with a hydroxyl group.
-
Cool the reaction mixture and neutralize by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-1-adamantanol.
-
The product can be further purified by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the synthetic steps described above. Yields and purity are representative and can vary based on reaction scale and purification methods.
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 3-Bromo-1-(tert-butoxycarbonylamino)adamantane | DPPA, TEA, t-BuOH | Toluene | 80-90 | 12-16 | 75-85 | >95 |
| 2 | 3-Bromo-1-(tert-butoxycarbonylamino)adamantane | 3-Amino-1-adamantanol | 10% aq. HBr | Water | Reflux | 24-48 | 60-70 | >98 |
Disclaimer: These protocols and data are intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may need to be optimized for specific laboratory settings and scales.
Synthetic Route from 3-Bromoadamantane-1-carboxylic Acid to 3-Amino-1-adamantanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-1-adamantanol, a key intermediate in the manufacturing of various pharmaceuticals, starting from 3-bromoadamantane-1-carboxylic acid. The described synthetic pathway involves a modified Curtius rearrangement followed by hydrolysis.
Introduction
3-Amino-1-adamantanol is a crucial building block in medicinal chemistry, notably for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, which are used in the management of type 2 diabetes. The rigid adamantane cage imparts unique pharmacokinetic properties to drug candidates. The following protocols detail a reliable method to obtain this intermediate from this compound.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Modified Curtius Rearrangement: this compound is converted to the corresponding tert-butyl carbamate derivative, 3-bromo-1-(tert-butoxycarbonylamino)adamantane. This reaction is a one-pot procedure that avoids the isolation of a potentially explosive acyl azide intermediate.
-
Hydrolysis: The intermediate is then subjected to hydrolysis using a strong acid, which concurrently removes the tert-butoxycarbonyl (Boc) protecting group and substitutes the bromine atom with a hydroxyl group to yield 3-amino-1-adamantanol. The final product is obtained after neutralization.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 3-amino-1-adamantanol.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Modified Curtius Rearrangement | Triethylamine, Diphenyl phosphoryl azide, tert-Butanol | 80 - 110 | 12 - 16 | Not specified in sources |
| 2 | Hydrolysis & Bromine Substitution | 10% Hydrobromic acid | 90 - 95 | 24 - 48 | 63.5 - 69.5 |
| 3 | Neutralization & Isolation | Sodium hydroxide | 30 | - | Not specified in sources |
Experimental Protocols
Step 1: Synthesis of 3-bromo-1-(tert-butoxycarbonylamino)adamantane
This procedure details a modified Curtius rearrangement.
Materials:
-
This compound
-
Triethylamine
-
Diphenyl phosphoryl azide (DPPA)
-
tert-Butanol
-
Anhydrous organic solvent (e.g., Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous organic solvent.
-
Add triethylamine to the solution, followed by the dropwise addition of diphenyl phosphoryl azide.
-
Add tert-butanol to the reaction mixture.
-
Heat the mixture to a temperature between 80°C and 110°C and maintain it for 12 to 16 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude 3-bromo-1-(tert-butoxycarbonylamino)adamantane can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography, though some protocols proceed directly to the next step.
Step 2: Synthesis of 3-amino-1-adamantanol hydrobromide
This step involves the simultaneous deprotection of the amine and substitution of the bromine.
Materials:
-
3-bromo-1-(tert-butoxycarbonylamino)adamantane
-
10% (molar concentration) Hydrobromic acid solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Place the 3-bromo-1-(tert-butoxycarbonylamino)adamantane in a round-bottom flask.
-
Add an excess of 10% hydrobromic acid solution. For example, use 150 mL of the acid solution for 10g of the starting material.[2]
-
Heat the mixture to reflux, maintaining a temperature of approximately 90-95°C, for 24 to 48 hours.[2]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the cooled solution to remove any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude bromide salt of 3-amino-1-adamantanol as a pale-yellow solid.[2]
Step 3: Isolation of 3-amino-1-adamantanol
This final step involves the neutralization of the hydrobromide salt to yield the free amine.
Materials:
-
3-amino-1-adamantanol hydrobromide
-
10% Sodium hydroxide solution
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Methanol for recrystallization
Procedure:
-
Dissolve the crude 3-amino-1-adamantanol hydrobromide in water.
-
While stirring, add an equimolar amount of 10% sodium hydroxide solution.
-
Gently heat the mixture to 30°C with continuous stirring.[1]
-
Cool the solution in an ice bath to precipitate the solid 3-amino-1-adamantanol.
-
Collect the white solid by vacuum filtration.
-
For further purification, recrystallize the product from methanol.[2]
-
Dry the purified white solid under vacuum. The expected melting point is in the range of 267-269°C.[2]
Visualizations
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for 3-amino-1-adamantanol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoadamantane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoadamantane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct bromination of adamantane-1-carboxylic acid. This reaction is typically carried out in liquid bromine as the solvent and brominating agent, with a Lewis acid catalyst such as anhydrous aluminum chloride.[1][2]
Q2: What are the primary impurities I should expect in my crude product?
A2: The primary impurities include:
-
Unreacted Adamantane-1-carboxylic acid: Incomplete bromination can lead to the presence of the starting material in your final product.
-
Polybrominated species: Over-bromination can occur, leading to the formation of di- and tri-brominated adamantane carboxylic acids. The most common of these is 3,5-dibromoadamantane-1-carboxylic acid.
-
Solvent residues: Residual solvents from the reaction and work-up, such as dichloromethane or cyclohexane, may be present.
Q3: How can I purify the crude this compound?
A3: The two most effective purification methods are recrystallization and vacuum sublimation.[3][4]
-
Recrystallization: Cyclohexane is a commonly used solvent for the recrystallization of this compound.[1][2]
-
Vacuum Sublimation: Sublimation at elevated temperature and reduced pressure can yield a highly pure product. A typical condition is 130°C at 10 mmHg.[3][4]
Q4: What are the expected yield and melting point of the purified product?
A4: Yields can vary depending on the specific reaction conditions and purification efficiency. Reported yields for the synthesis from adamantane-1-carboxylic acid are in the range of 42.7% to 57.6%.[1] The melting point of pure this compound is reported to be in the range of 145-147°C.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously for the entire duration (48-60 hours at -20°C to 10°C, followed by 5 hours at 20°C to 30°C).[1] - Use a sufficient excess of liquid bromine. The molar ratio of adamantane-1-carboxylic acid to liquid bromine should be between 1:2 and 1:10.[2] |
| Catalyst Inactivity | - Use freshly opened or properly stored anhydrous aluminum chloride. The molar ratio of anhydrous aluminum trichloride to adamantane-1-carboxylic acid should be between 1:0.5 and 1:3.[2] - Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture. |
| Losses During Work-up | - When extracting with sodium hydroxide solution, ensure the pH is sufficiently basic to deprotonate the carboxylic acid and transfer it to the aqueous layer. - During acidification, add acid slowly and cool the mixture to ensure complete precipitation of the product. |
| Inefficient Purification | - If recrystallizing, use the minimum amount of hot cyclohexane to dissolve the crude product to maximize recovery upon cooling. - If subliming, ensure a sufficiently high vacuum and temperature are maintained. |
Problem 2: Product is Contaminated with Starting Material (Adamantane-1-carboxylic acid)
Identification:
-
TLC: The starting material will have a different Rf value than the product.
-
¹H NMR: The spectrum will show signals corresponding to adamantane-1-carboxylic acid alongside the product signals.
Solutions:
-
Optimize Reaction Time: Ensure the reaction is allowed to proceed for the full recommended duration to drive it to completion.
-
Purification:
-
Recrystallization: Careful recrystallization from cyclohexane can help to separate the more soluble starting material from the product. Multiple recrystallizations may be necessary.
-
Column Chromatography: While not the primary method, silica gel chromatography can be used to separate the product from the starting material. A non-polar eluent system would be a starting point.
-
Problem 3: Presence of Polybrominated Impurities (e.g., 3,5-dibromoadamantane-1-carboxylic acid)
Identification:
-
Mass Spectrometry (MS): The mass spectrum will show peaks corresponding to the molecular ions of the di- and tri-brominated species.
-
¹³C NMR: The spectrum will show additional signals, particularly in the region of carbons bearing bromine atoms.
Solutions:
-
Control Reaction Stoichiometry: Avoid using a large excess of bromine. Adhere to the recommended molar ratios.[2]
-
Reaction Temperature Control: Maintain the reaction temperature within the specified range, as higher temperatures can promote over-bromination.
-
Purification:
-
Fractional Recrystallization: It may be possible to selectively crystallize the desired mono-brominated product from a suitable solvent system, leaving the more highly brominated and often less soluble impurities behind.
-
Sublimation: Fractional sublimation under carefully controlled temperature and pressure gradients may allow for the separation of the mono- and poly-brominated species.
-
Experimental Protocols
Synthesis of this compound[1][2]
Materials:
-
Adamantane-1-carboxylic acid
-
Liquid Bromine (dried over concentrated sulfuric acid)
-
Anhydrous Aluminum Chloride
-
Dichloromethane
-
0.5 M Sodium Hydroxide solution
-
2 M Hydrochloric acid
-
Cyclohexane
-
Saturated aqueous sodium bisulfite solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), add liquid bromine and anhydrous aluminum chloride.
-
Cool the mixture to a temperature between -20°C and 10°C.
-
Slowly add a solution of adamantane-1-carboxylic acid in a suitable solvent (if necessary, though direct addition of the solid is often performed) to the stirred bromine mixture over several hours.
-
Stir the reaction mixture at this temperature for 48-60 hours.
-
Allow the reaction to warm to 20-30°C and stir for an additional 5 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with water.
-
Extract the organic layer with a 0.5 M sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with 2 M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from cyclohexane.
Purification by Recrystallization from Cyclohexane
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of cyclohexane and heat the mixture to boiling with stirring until the solid completely dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold cyclohexane.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Synthesis and Product Characteristics
| Parameter | Value | Reference |
| Starting Material | Adamantane-1-carboxylic acid | [1][2] |
| Reagents | Liquid Bromine, Anhydrous AlCl₃ | [1][2] |
| Typical Yield | 42.7% - 57.6% | [1] |
| Melting Point | 145-147 °C | [1] |
| Appearance | Light yellow solid | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low purity in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Bromoadamantane-1-carboxylic acid by Recrystallization from Cyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing recrystallization from cyclohexane to purify 3-Bromoadamantane-1-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you may face during the purification of this compound from cyclohexane.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much cyclohexane was used. | - Reheat the solution to boiling and carefully evaporate a portion of the cyclohexane to concentrate the solution. Allow it to cool slowly again.- If crystals still do not form, try to induce crystallization by scratching the inner wall of the flask at the surface of the solution with a clean glass rod.[1] - Add a small seed crystal of pure this compound to the cooled solution to provide a nucleation site.[1] |
| Product "Oils Out" Instead of Crystallizing | The melting point of the impure compound is lower than the temperature at which it precipitates from the solution. This can be due to rapid cooling or the presence of significant impurities. | - Reheat the solution until the oil redissolves completely. - Add a small amount of additional hot cyclohexane to slightly dilute the solution. - Allow the flask to cool very slowly. You can insulate the flask to slow down the cooling rate.[1] |
| Low Yield of Purified Product | - Too much cyclohexane was used, causing a significant amount of the product to remain dissolved in the mother liquor.- Premature crystallization occurred during hot filtration (if performed).- The initial crude material was of very low purity. | - Use the minimum amount of hot cyclohexane necessary to fully dissolve the crude product.[1] - Cool the solution in an ice bath after it has slowly reached room temperature to maximize crystal precipitation. - The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. |
| Crystals Appear Discolored (e.g., light yellow) | The presence of colored impurities that are not effectively removed by a single recrystallization. | - A light yellow color for the recrystallized solid has been reported in the literature. - If a purer, colorless product is desired, a second recrystallization may be necessary. - Activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. |
| Melting Point of Purified Product is Low or Broad | The recrystallized material is still impure. | - Ensure the crystals are thoroughly washed with a small amount of cold cyclohexane to remove any residual mother liquor containing impurities. - Perform a second recrystallization. - Verify the melting point of your starting material to gauge the effectiveness of the purification. The reported melting point for pure this compound is in the range of 145-147 °C. |
Frequently Asked Questions (FAQs)
Q1: Why is cyclohexane a suitable solvent for the recrystallization of this compound?
A1: Cyclohexane is a nonpolar solvent. This compound, with its bulky, nonpolar adamantane cage, exhibits good solubility in hot cyclohexane and lower solubility at room temperature. This significant difference in solubility at different temperatures is the key principle for effective recrystallization.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a white to light yellow crystalline solid. The reported melting point is between 145-147 °C. A sharp melting point within this range is a good indicator of high purity.
Q3: How can I determine the optimal amount of cyclohexane to use?
A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude solid. A good practice is to start with a small volume of cyclohexane, heat it to boiling, and then add more hot solvent in small portions until the solid just dissolves.
Q4: Can I use a different solvent for the recrystallization?
A4: While cyclohexane is a documented solvent for this purification, other organic solvents might also be effective.[2][3][4] However, the choice of solvent is critical and should be determined based on the solubility profile of this compound and its impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Q5: What should I do if my compound is insoluble even in hot cyclohexane?
A5: If your compound does not dissolve in hot cyclohexane, it is possible that the starting material is not this compound or contains a large amount of insoluble impurities. In the case of insoluble impurities, a hot filtration step can be performed to remove them before allowing the solution to cool.
Experimental Protocol: Recrystallization of this compound from Cyclohexane
This protocol outlines the steps for the purification of this compound using cyclohexane as the solvent.
Materials and Equipment:
-
Crude this compound
-
Cyclohexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of cyclohexane, enough to cover the solid.
-
Heat the mixture to the boiling point of cyclohexane (approximately 81 °C) while stirring.
-
Gradually add more hot cyclohexane in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold cyclohexane to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BrO₂ | |
| Molecular Weight | 259.14 g/mol | |
| Melting Point (Purified) | 145-147 °C | |
| Appearance | White to light yellow crystalline solid | |
| Solubility in Cyclohexane | Soluble when hot, less soluble when cold | Inferred from recrystallization protocols[2][3][4] |
Diagrams
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing Coupling Reaction Yields with 3-Bromoadamantane-1-carboxylic Acid
Welcome to the technical support center for optimizing coupling reactions with 3-Bromoadamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing reaction yields and overcoming common challenges encountered during experiments with this sterically hindered substrate.
FAQs: General Considerations
Q1: What are the main challenges when using this compound in coupling reactions?
A1: The primary challenges stem from the molecule's significant steric hindrance. The bulky adamantyl cage can impede the approach of reagents to the reactive centers (the carboxylic acid and the bromine atom), slowing down reaction rates and leading to lower yields. For palladium-catalyzed cross-coupling reactions, this steric bulk can hinder the oxidative addition step, which is often rate-limiting.
Q2: How does the carboxylic acid functional group affect palladium-catalyzed cross-coupling reactions at the bromine position?
A2: The carboxylic acid group can coordinate with the palladium catalyst, potentially deactivating it. Under basic conditions, the formation of a carboxylate can further influence the electronic properties of the substrate and the solubility of the starting materials and intermediates. It is often necessary to carefully select the base to avoid unwanted side reactions or catalyst inhibition.
Q3: Are there any general strategies to improve the solubility of adamantane-based compounds for reactions?
A3: Yes, adamantane derivatives are typically lipophilic and have low solubility in aqueous media. To improve solubility in organic solvents for reactions, consider using less polar aprotic solvents like dioxane, toluene, or THF. In some cases, a co-solvent system may be beneficial. For reactions in aqueous media, the use of a phase-transfer catalyst or a surfactant can be effective.[1]
Troubleshooting and Optimization by Reaction Type
Amide Coupling (Amidation)
The formation of an amide bond with this compound is often challenging due to the steric hindrance around the carbonyl group.
Troubleshooting Guide: Amide Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Insufficiently reactive coupling reagent.- Steric hindrance preventing amine approach.- Low reaction temperature. | - Use a more powerful coupling reagent such as HATU, HCTU, PyAOP, or COMU.[2]- Consider converting the carboxylic acid to the more reactive acyl fluoride in situ using reagents like TCFH-NMI or BTFFH.- Increase the reaction temperature. Microwave heating can be effective in overcoming the activation energy barrier. |
| Formation of Side Products | - Racemization of the amine partner (if chiral).- Side reactions of the coupling reagent. | - Employ coupling reagents known to suppress racemization, such as PyAOP, often in combination with an additive like HOAt or OxymaPure.- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify purification. |
| Difficulty in Purification | - Unreacted starting materials.- Byproducts from the coupling reagent. | - Drive the reaction to completion by using a slight excess of the less expensive reagent.- For DCC, the urea byproduct is often insoluble and can be removed by filtration. |
Quantitative Data: Comparison of Amide Coupling Reagents for Hindered Substrates
| Coupling Reagent/System | Typical Yield Range for Hindered Couplings | Key Advantages | Common Solvents |
| HATU / DIPEA | 70-95% | High reactivity, often superior for difficult couplings. | DMF, NMP |
| HCTU / DIPEA | 65-90% | Similar to HATU, good for hindered systems. | DMF, NMP |
| PyAOP / DIPEA | 75-95% | Excellent for preventing racemization, very effective for difficult couplings. | DMF, DCM |
| EDC / Oxyma | 50-85% | Water-soluble byproducts, reduced racemization compared to HOBt. | DMF, DCM, MeCN |
| Acyl Fluoride (in situ) | 80-98% | Highly effective for extremely hindered couplings where other methods fail. | DCM, THF |
Yields are approximate and highly dependent on the specific amine and reaction conditions.
Experimental Protocol: Amide Coupling using HATU
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir at room temperature for 15-30 minutes.
-
Coupling: Add the amine (1.0-1.2 equiv) to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the progress is slow. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if the product is not acid-sensitive), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Amide Coupling Workflow
Caption: A generalized workflow for amide bond formation using HATU as the coupling reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the adamantyl bromide and an organoboron compound. The steric bulk of the adamantyl group is the primary challenge.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Yield | - Ineffective catalyst/ligand system for the hindered substrate.- Deactivation of the catalyst by the carboxylate.- Poor solubility of reactants. | - Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4]- Use a non-coordinating base like K₃PO₄ or Cs₂CO₃.- Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling.- Use a solvent system like dioxane/water or toluene/water to improve solubility. |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Screen different palladium sources and ligands. |
| Protodeboronation | - Unstable boronic acid.- Presence of excess water or protic solvents. | - Use the corresponding boronate ester (e.g., pinacol ester) for increased stability.- Use anhydrous solvents and a carefully controlled amount of water if required for the base. |
Quantitative Data: Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst System (Pd Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 75-95% |
| Pd(OAc)₂ + XPhos | K₂CO₃ | Dioxane/H₂O | 90-120 | 70-90% |
| [Pd(IPr)Cl₂]₂ (NHC-Pd) | Cs₂CO₃ | THF/H₂O | 70-100 | 65-88% |
Yields are illustrative for sterically hindered aryl bromides and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a dry flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv) and the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction couples the adamantyl bromide with an alkene. Due to the sp³-hybridized carbon of the adamantyl group, this reaction can be challenging compared to standard Heck reactions with aryl halides.
Troubleshooting Guide: Heck Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reactivity | - The C(sp³)-Br bond is less reactive than a C(sp²)-Br bond.- β-hydride elimination is not possible from the adamantyl group. | - Higher reaction temperatures (120-150 °C) are often required.[5]- Use highly active catalyst systems, potentially with bulky phosphine ligands like di(1-adamantyl)-n-butylphosphine.[6]- Microwave irradiation may accelerate the reaction. |
| Side Reactions of Alkene | - Polymerization of the alkene at high temperatures.- Isomerization of the product. | - Add a polymerization inhibitor if using sensitive alkenes.- Optimize the base and reaction time to minimize isomerization. |
| Catalyst Decomposition | - High reaction temperatures can lead to catalyst decomposition. | - Use a more thermally stable palladium precatalyst.- Consider using a phase-transfer catalyst (e.g., TBAB) which can sometimes allow for lower reaction temperatures. |
Quantitative Data: Heck Reaction of Hindered Alkyl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 | 40-70% |
| Pd/C | None | NaOAc | NMP | 120-150 | 30-60%[5] |
| Pd₂(dba)₃ | Di(1-adamantyl)-n-butylphosphine | Cs₂CO₃ | Dioxane | 110-130 | 60-85% |
Yields are for representative sterically hindered alkyl bromides and serve as a starting point for optimization.
Experimental Protocol: Heck Reaction
-
Preparation: In a pressure-rated reaction vessel, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 5 mol%), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) (1.0 equiv).
-
Reagent Addition: Add the base (e.g., NaHCO₃, 2.0 equiv) and a polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the vessel and heat to 120-140 °C for 16-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify with 1 M HCl to pH 2-3 to protonate the carboxylic acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Diagram: Troubleshooting Logic for Low Heck Reaction Yield
Caption: A decision tree for troubleshooting low yields in Heck reactions with this compound.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between the adamantyl bromide and a terminal alkyne. As with other cross-coupling reactions, steric hindrance is the main obstacle.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Ineffective catalyst/ligand for the hindered substrate.- Low reaction temperature. | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or NHC ligands to promote oxidative addition.[7][8]- Increase the reaction temperature or use microwave heating.[9]- Switch to a more reactive aryl iodide if possible, though this is not an option for the starting material. |
| Glaser Homocoupling of Alkyne | - Presence of oxygen.- High concentration of copper co-catalyst. | - Ensure the reaction is performed under strictly anaerobic conditions.- Reduce the amount of the copper(I) co-catalyst.- Switch to a copper-free Sonogashira protocol, which is highly effective at eliminating this side reaction.[7] |
| Catalyst Deactivation | - Decomposition of the active Pd(0) species. | - Use a fresh source of catalyst or a more robust, air-stable precatalyst.[7]- Ensure ligands have not been oxidized. |
Quantitative Data: Sonogashira Coupling of Hindered Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60-80 | 60-85% | |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80-110 | 75-95% |
| [Pd(IPr)Cl₂]₂ (Copper-free) | K₃PO₄ | Toluene | 90-120 | 70-90% |
Yields are representative for sterically hindered aryl bromides and should be optimized for the specific adamantane substrate.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Preparation: In a dry Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd-XPhos-G3, 2-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane), followed by the base (e.g., Cs₂CO₃, 2.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Diagram: Sonogashira Reaction Troubleshooting
Caption: A logical diagram for addressing common issues in Sonogashira coupling reactions.
References
- 1. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Adamantane-1-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of adamantane-1-carboxylic acid. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of brominating adamantane-1-carboxylic acid?
The primary objective is typically the selective synthesis of 3-bromo-1-adamantanecarboxylic acid. This molecule is a valuable intermediate in the synthesis of various pharmaceutical compounds and advanced materials due to its rigid, three-dimensional structure.[1][2]
Q2: What are the common methods for the bromination of adamantane-1-carboxylic acid?
The most common method involves the direct bromination of adamantane-1-carboxylic acid using liquid bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride (AlCl₃).[3] This method facilitates electrophilic substitution at the tertiary bridgehead positions of the adamantane cage. Another potential, though less direct, route is a decarboxylative bromination (Hunsdiecker-type reaction), which would yield a bromo-adamantane derivative with one less carbon atom.[4]
Q3: What are the most likely side reactions to occur during this process?
The most prevalent side reaction is polybromination , where more than one bromine atom is added to the adamantane skeleton. Given the presence of multiple reactive tertiary bridgehead carbons, the formation of di-, tri-, and even tetra-brominated species can occur, particularly with prolonged reaction times or an excess of bromine and catalyst. Other potential, though less commonly reported, side reactions could include decarboxylation under harsh thermal conditions or reactions involving the carboxylic acid group itself.
Q4: How can I monitor the progress of the reaction?
The progress of the bromination can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can compare the reaction mixture to the starting material to track its consumption. GC-MS is particularly useful for identifying the formation of mono- and poly-brominated products by their characteristic mass-to-charge ratios and isotopic patterns of bromine.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of adamantane-1-carboxylic acid.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 3-bromo-1-adamantanecarboxylic acid | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst activity. | - Extend the reaction time and monitor progress by TLC or GC-MS. - Ensure the reaction temperature is maintained within the optimal range (e.g., -20°C to 30°C as per some protocols).[3] - Use freshly opened or properly stored anhydrous Lewis acid catalyst. |
| Presence of significant amounts of polybrominated byproducts (e.g., 3,5-dibromo-1-adamantanecarboxylic acid) | - Excess of bromine or Lewis acid catalyst. - Prolonged reaction time. - Elevated reaction temperature. | - Use a stoichiometric or slight excess of bromine relative to the adamantane-1-carboxylic acid. - Carefully control the reaction time; quenching the reaction once the starting material is consumed. - Maintain a low and consistent reaction temperature. |
| Unreacted starting material remains after an extended reaction time | - Inactive catalyst. - Insufficient amount of bromine. - Poor mixing of the reaction mixture. | - Use a fresh, anhydrous Lewis acid catalyst. - Ensure the molar ratio of bromine to the substrate is appropriate. - Employ efficient mechanical or magnetic stirring to ensure homogeneity. |
| Product is difficult to purify | - Presence of closely related polybrominated byproducts. - Residual starting material. | - Recrystallization from a suitable solvent, such as cyclohexane, can be effective.[1] - Sublimation at reduced pressure (e.g., 130°C/10mm) is another reported purification method.[1] - Column chromatography on silica gel may be necessary for separating mono- and poly-brominated products. |
| Dark coloration of the reaction mixture | - Decomposition of starting material or product. - Reaction with impurities in the solvent or reagents. | - Ensure the use of high-purity, dry solvents and reagents. - Maintain careful temperature control to avoid thermal degradation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
This protocol is adapted from a patented procedure and general knowledge of electrophilic bromination.
Materials:
-
Adamantane-1-carboxylic acid
-
Liquid bromine (Br₂)
-
Anhydrous aluminum trichloride (AlCl₃)
-
An appropriate inert solvent (e.g., carbon disulfide or a halogenated solvent)
-
Ice
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
Chloroform or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HBr gas, dissolve adamantane-1-carboxylic acid in the chosen inert solvent.
-
Cool the mixture to the desired temperature (e.g., -20°C to 10°C) using an appropriate cooling bath.[3]
-
Slowly add anhydrous aluminum trichloride to the stirred solution.
-
Add liquid bromine dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for the specified duration (e.g., 48-60 hours at -20°C to 10°C, followed by 5 hours at 20-30°C).[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Add a solution of sodium bisulfite to neutralize any excess bromine.
-
Separate the organic layer. If the product precipitates, it can be filtered.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3-bromo-1-adamantanecarboxylic acid by recrystallization from cyclohexane or by sublimation.[1]
Data Presentation
| Entry | Molar Ratio (Substrate:Br₂:AlCl₃) | Temperature (°C) | Time (h) | Yield of 3-bromo-1-adamantanecarboxylic acid (%) | Yield of Polybrominated Products (%) | Unreacted Starting Material (%) |
| 1 | 1:1.1:0.1 | 0 | 24 | 75 | 10 | 15 |
| 2 | 1:1.5:0.2 | 0 | 24 | 85 | 15 | <1 |
| 3 | 1:1.1:0.1 | 25 | 24 | 60 | 30 | 10 |
| 4 | 1:2.0:0.3 | 25 | 48 | 40 | 55 | <5 |
Visualizations
Reaction Pathway
The following diagram illustrates the main reaction and the primary side reaction pathway.
Caption: Main reaction and side reaction pathways.
Troubleshooting Logic
This flowchart provides a logical guide for troubleshooting common experimental issues.
Caption: A logical guide to troubleshooting.
References
Technical Support Center: Synthesis of 3-Bromoadamantane-1-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3-Bromoadamantane-1-carboxylic acid, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for producing this compound:
-
Route 1: Direct Bromination of Adamantane-1-carboxylic acid. This method involves the direct bromination of the adamantane carboxylic acid backbone using liquid bromine and a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][2]
-
Route 2: Two-Step Synthesis via Koch-Haaf Reaction followed by Bromination. This approach first synthesizes Adamantane-1-carboxylic acid from adamantane, 1-adamantanol, or 1-bromoadamantane through the Koch-Haaf reaction.[3][4] The resulting carboxylic acid is then brominated in a subsequent step.
Q2: What are the major challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis presents several challenges:
-
Handling of Hazardous Reagents: Both primary routes utilize highly corrosive and hazardous materials like liquid bromine and concentrated sulfuric acid, which require specialized equipment and safety protocols for large-scale handling.
-
Exothermic Reaction Control: The Koch-Haaf reaction for preparing the Adamantane-1-carboxylic acid intermediate is highly exothermic and necessitates efficient heat management to prevent runaway reactions.[5]
-
Long Reaction Times: The direct bromination of Adamantane-1-carboxylic acid can require extended reaction times, often spanning 48 to 60 hours, which can be a bottleneck in a production environment.[1][2]
-
Product Purification: Isolating the pure product on a large scale can be difficult. Common methods include recrystallization from solvents like cyclohexane or sublimation, which may be inefficient for large quantities.[6][7]
-
Byproduct Formation: Side reactions can lead to impurities that are challenging to separate from the final product. For instance, the Koch-Haaf reaction can produce rearranged isomers and sulfated byproducts.[8]
Q3: How can I purify the final this compound product?
A3: The recommended laboratory-scale purification methods are recrystallization from cyclohexane and/or sublimation at 130°C under vacuum.[6][7] For larger scales, these methods may need to be adapted, for example, by using larger crystallization vessels with controlled cooling profiles. An alternative purification involves converting the crude acid to its methyl ester, purifying the ester by distillation, and then hydrolyzing it back to the pure acid.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Direct Bromination | Incomplete reaction. | Ensure the reaction is stirred vigorously for the entire duration (48-60 hours).[1][2] Verify the quality and reactivity of the aluminum trichloride catalyst. |
| Loss of bromine due to evaporation. | Use a well-sealed reaction vessel with a reflux condenser. For larger setups, consider a closed-system addition of bromine. | |
| Reaction Stalls or is Incomplete in Koch-Haaf Reaction | Insufficient acid strength or deactivation of the catalyst. | Use highly concentrated sulfuric acid (96-100%).[9] Ensure all reagents and glassware are dry, as water can deactivate the strong acid. |
| Poor mixing of reactants, especially at larger scales. | Employ efficient mechanical stirring to ensure proper dispersion of the adamantane substrate in the acidic medium. The low solubility of adamantane in sulfuric acid can be an issue.[9] | |
| Formation of Dark-Colored Impurities | Side reactions and charring due to localized overheating, especially during the exothermic Koch-Haaf reaction. | Maintain strict temperature control, often using an ice bath for initial mixing.[3][5] For larger batches, use a reactor with a cooling jacket and ensure a gradual addition of reagents. |
| Impurities in starting materials. | Use high-purity starting materials. Adamantane can be purified by sublimation. | |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | During aqueous workup, carefully adjust the pH to ensure the carboxylic acid precipitates. Cool the solution to decrease solubility. |
| Formation of an emulsion during extraction. | Add a saturated brine solution to help break the emulsion. If the problem persists, filtration through a bed of celite may be necessary. | |
| Product Fails to Meet Purity Specifications | Presence of unreacted starting material. | Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC. |
| Presence of isomeric byproducts. | Purification by recrystallization is often effective. For challenging separations, consider derivatization to the methyl ester, which may be easier to purify by chromatography or distillation, followed by hydrolysis.[4] |
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of this compound via Direct Bromination.
| Parameter | Value | Reference |
| Starting Material | Adamantane-1-carboxylic acid | [1][2] |
| Reagents | Liquid bromine, Anhydrous aluminum trichloride | [1][2] |
| Temperature | -20°C to 10°C (initial), then 20°C to 30°C | [2] |
| Reaction Time | 48 - 60 hours | [1][2] |
Table 2: Reaction Parameters for the Synthesis of Adamantane-1-carboxylic Acid via the Koch-Haaf Reaction.
| Parameter | Value | Reference |
| Starting Material | 1-Adamantanol or 1-Bromoadamantane | [3][4] |
| Reagents | Formic acid, Concentrated sulfuric acid | [3][4] |
| Temperature | Requires cooling (ice bath) due to exothermic nature | [5] |
| Notes | The reaction is highly exothermic. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HBr), add anhydrous aluminum trichloride to an excess of liquid bromine.
-
Cooling: Cool the mixture to a temperature between -20°C and 10°C using an appropriate cooling bath.
-
Addition of Starting Material: Slowly add Adamantane-1-carboxylic acid to the stirred mixture over several hours, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at this temperature for 48-60 hours.[1][2]
-
Warming: Let the reaction mixture warm to 20-30°C and stir for an additional 5 hours.[2]
-
Quenching: Carefully quench the reaction by pouring it onto ice.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization from cyclohexane or by sublimation.[6][7]
Protocol 2: Synthesis of Adamantane-1-carboxylic Acid via Koch-Haaf Reaction
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place 1-adamantanol (or 1-bromoadamantane) and formic acid.
-
Cooling: Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred mixture, ensuring the temperature is kept low. This reaction is highly exothermic.[5]
-
Reaction: After the addition of sulfuric acid, continue to stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Pour the reaction mixture onto ice water. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 3. 1-Adamantanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 21816-08-0 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. Koch reaction - Wikipedia [en.wikipedia.org]
- 9. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromoadamantane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoadamantane-1-carboxylic acid. Our focus is to address specific issues encountered during the removal of unreacted starting material, primarily Adamantane-1-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound and removing unreacted Adamantane-1-carboxylic acid?
A1: Recrystallization from cyclohexane is a highly effective and commonly cited method for the purification of this compound.[1] This technique leverages the likely differences in solubility between the product and the starting material at different temperatures.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. By spotting the crude mixture, the recrystallized solid, and the mother liquor, you can qualitatively assess the separation of this compound from Adamantane-1-carboxylic acid. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Q3: What are the expected melting points for the starting material and the purified product?
A3: The melting point is a crucial indicator of purity. The table below summarizes the key physical properties:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Adamantane-1-carboxylic acid | 180.24 | 172-175 |
| This compound | 259.14 | 146-150 |
A sharp melting point within the expected range for the purified product indicates a high degree of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Too much solvent was used during recrystallization, causing the product to remain in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot cyclohexane to dissolve the crude product.- Concentrate the mother liquor by evaporation and cool again to recover more product.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Product "Oils Out" During Recrystallization | - The crude material is highly impure, leading to a significant depression of the melting point.- The solution is cooling too rapidly. | - Add a small amount of additional hot cyclohexane to dissolve the oil and allow the solution to cool more slowly.- Consider a pre-purification step such as a solvent wash to remove some impurities. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The solution is too clean, lacking nucleation sites. | - Evaporate some of the cyclohexane to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Starting Material Co-crystallizes with the Product | - The starting material and product have very similar solubility profiles in cyclohexane. | - Perform a second recrystallization on the obtained solid.- Consider using an alternative purification method such as column chromatography. |
| TLC Spots are Streaking or Tailing | - The carboxylic acid functional group is interacting strongly with the silica gel on the TLC plate. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress the deprotonation of the carboxylic acid and reduce tailing.[2] |
Experimental Protocols
Protocol 1: Recrystallization from Cyclohexane
This protocol is designed for the purification of crude this compound containing unreacted Adamantane-1-carboxylic acid.
Materials:
-
Crude this compound
-
Cyclohexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 10-15 mL of cyclohexane.
-
Heating: Gently heat the mixture with stirring until the solvent begins to reflux. Add more cyclohexane in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of cyclohexane.
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Column Chromatography
If recrystallization does not provide satisfactory purity, column chromatography can be employed.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane with 0.5% acetic acid). Gradually increase the polarity by adding ethyl acetate to the mobile phase (e.g., starting with a 9:1 hexane:ethyl acetate mixture with 0.5% acetic acid). The addition of a small amount of acetic acid to the eluent is crucial to prevent tailing of the carboxylic acids on the silica gel.[2]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for the purification of this compound by column chromatography.
Analytical Data
Thin-Layer Chromatography (TLC)
A typical TLC system for separating this compound and Adamantane-1-carboxylic acid is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid on a silica gel plate. Due to the bromine atom, this compound is slightly more polar than Adamantane-1-carboxylic acid and is expected to have a slightly lower Rf value.
High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, a reversed-phase C18 column is suitable. A typical mobile phase would be an isocratic or gradient mixture of water and acetonitrile or methanol, with the addition of an acid such as 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acids are in their protonated form.[3] Under these conditions, the more polar this compound is expected to have a shorter retention time than the less polar Adamantane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are invaluable tools for confirming the identity and purity of the final product. The presence of the bromine atom in this compound will cause characteristic shifts in the NMR spectrum compared to Adamantane-1-carboxylic acid. The 13C NMR spectrum is particularly informative, with the carbon atom attached to the bromine atom showing a distinct chemical shift.
Note: This technical support guide is intended for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.
References
troubleshooting poor solubility of 3-Bromoadamantane-1-carboxylic acid in reactions
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of 3-Bromoadamantane-1-carboxylic acid in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is known for its limited solubility in many common laboratory solvents. Its structure contains a large, rigid, and non-polar adamantane core, which significantly reduces its solubility in polar solvents.[1] The presence of a polar carboxylic acid group offers some interaction with polar solvents, but the bulky hydrocarbon cage is the dominant factor.[2][3] It is reported to be only slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[3][4]
Q2: I am observing poor solubility of the starting material in my reaction. What are the initial troubleshooting steps?
When encountering poor solubility, consider the following initial steps to enhance dissolution:
-
Sonication: Use an ultrasonic bath to help break down aggregates and increase the surface area of the solid, facilitating interaction with the solvent.[5]
-
Gentle Heating: Carefully warming the mixture can increase solubility. However, be cautious as excessive heat can lead to compound degradation. It is recommended to heat gently (e.g., 30-40 °C) and monitor for any changes in color or the appearance of byproducts.[5]
-
Use of Anhydrous Solvents: For solvents like DMSO that are hygroscopic, absorbed water can significantly decrease the solubility of hydrophobic compounds. Always use a fresh, anhydrous grade of the solvent.[5]
-
Co-solvents: If a single solvent system is ineffective, introducing a co-solvent can improve solubility. The goal is to create a mixture with a polarity that is more favorable for the solute. A common issue with this method is the potential for the compound to precipitate upon dilution with an aqueous medium during workup.[5]
Q3: Which alternative solvents can I try for my reaction?
If standard solvents like DMSO are not effective, consider other polar aprotic solvents which may offer better solubility for adamantane derivatives.
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
When selecting an alternative, always verify its compatibility with your reaction conditions and reagents.[5]
Q4: Can I improve solubility by converting the carboxylic acid to a salt?
Yes, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar or aqueous media. This is achieved by adding a base. This approach is particularly useful if the subsequent reaction step is compatible with the salt form and the chosen solvent system.
Q5: Are there any purification methods that address solubility challenges?
Purification can be challenging due to the compound's physical properties. The following methods have been reported for adamantane carboxylic acids:
-
Recrystallization: Purification can be achieved by recrystallizing the acid from cyclohexane.[2]
-
Sublimation: For high-purity requirements, sublimation at elevated temperatures and reduced pressure (e.g., 130°C/10 mmHg) is an effective method.[2]
-
Esterification: The crude acid can be converted to its methyl ester, which may be more soluble and easier to purify by chromatography or distillation. The purified ester is then hydrolyzed back to the carboxylic acid.[6]
Data Presentation
The following table summarizes the qualitative solubility of this compound based on available data.
| Solvent | Polarity | Solubility | Citation |
| Chloroform | Non-polar | Slightly Soluble | [3][4] |
| DMSO | Polar Aprotic | Slightly Soluble | [3][4] |
| Methanol | Polar Protic | Slightly Soluble | [3][4] |
| Water | Polar Protic | Insoluble | [1] |
| Cyclohexane | Non-polar | Soluble (for recrystallization) | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation
This protocol provides a general method for increasing solubility in polar solvents by converting the carboxylic acid to its salt.
-
Preparation: Suspend a pre-weighed amount of this compound in the desired aqueous buffer or polar solvent.
-
Titration: While stirring vigorously, slowly add a 0.1 M solution of a suitable base (e.g., NaOH or KOH) dropwise.
-
Monitoring: Continuously monitor the pH of the suspension with a calibrated pH meter and visually observe the dissolution of the solid.
-
Endpoint: The point at which the compound completely dissolves indicates the minimum pH required for solubilization via salt formation.[5] Record the final pH and volume of base added.
-
Caution: Ensure the resulting salt is stable under your intended reaction conditions.
Protocol 2: Purification via Methyl Ester Formation and Hydrolysis
This protocol is adapted from a procedure for the parent 1-adamantanecarboxylic acid and can be used for purification.[6]
-
Esterification: Reflux the crude this compound with three times its weight of methanol and a catalytic amount of concentrated sulfuric acid for 2-4 hours.
-
Workup: Pour the reaction mixture into 10 volumes of water and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification of Ester: Wash the organic layer with water, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The resulting methyl ester can be further purified by column chromatography or distillation.
-
Hydrolysis: Hydrolyze the purified ester back to the carboxylic acid using a stoichiometric amount of 1N potassium hydroxide in a mixture of water and a co-solvent like THF or methanol.
-
Isolation: After the hydrolysis is complete (monitor by TLC), acidify the mixture with HCl to precipitate the purified this compound. Collect the solid by filtration, wash with water, and dry.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the factors influencing solubility.
References
preventing byproduct formation in 3-Bromoadamantane-1-carboxylic acid derivatization
Welcome to the technical support center for the derivatization of 3-Bromoadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during the synthesis of various derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatives synthesized from this compound?
A1: The most common derivatives include esters (e.g., methyl, ethyl esters) and amides (primary, secondary, and tertiary). These are typically synthesized for further functionalization or for use in the development of new chemical entities.
Q2: What are the primary challenges and potential byproducts in the esterification of this compound?
A2: The primary challenge in Fischer esterification is the reversible nature of the reaction, which can lead to incomplete conversion. The main byproduct is the starting material itself. Other potential, though less common, byproducts under harsh conditions could include the decarboxylated product (1,3-dibromoadamantane) or products resulting from dehalogenation (adamantane-1-carboxylic acid esters).
Q3: What are the common byproducts encountered during the amidation of this compound?
A3: Direct amidation can be challenging due to the formation of a stable ammonium carboxylate salt, which is unreactive. This leads to low yields and the starting material being the main "byproduct." If coupling agents are used, byproducts derived from these agents (e.g., dicyclohexylurea from DCC) can be present. At elevated temperatures, decarboxylation to 1,3-dibromoadamantane is a potential side reaction.
Q4: Is the bromine atom on the adamantane core stable during derivatization?
A4: The C-Br bond at a tertiary position on the adamantane cage is generally stable under standard esterification and amidation conditions. However, dehalogenation can occur under reductive conditions or in the presence of certain catalysts. It is crucial to select reagents that are compatible with the bromo-substituent.
Q5: How can I purify the derivatives of this compound?
A5: Purification can typically be achieved through recrystallization, often from solvents like cyclohexane.[1][2][3] Sublimation is also a viable method for the starting acid and potentially some of its derivatives.[1][2][3] For mixtures that are difficult to separate by recrystallization, column chromatography is a standard alternative.
Troubleshooting Guides
Issue 1: Low Yield of Ester in Fischer Esterification
Symptoms:
-
TLC or NMR analysis of the crude product shows a significant amount of unreacted this compound.
-
The isolated yield of the desired ester is below expectations.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent). Alternatively, remove water as it is formed using a Dean-Stark apparatus.[4] |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. Typically, a catalytic amount is sufficient. |
| Reaction Time/Temperature Too Low | Adamantane derivatives can be sterically hindered. The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC until the starting material is consumed. |
| Hydrolysis During Workup | During the aqueous workup, the ester can be partially hydrolyzed back to the carboxylic acid. Neutralize the acid catalyst carefully with a weak base (e.g., sodium bicarbonate solution) and minimize contact time with aqueous layers. |
Issue 2: Formation of Byproducts in Amidation Reactions
Symptoms:
-
The desired amide is not the major product.
-
The presence of side products is observed by TLC, LC-MS, or NMR.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Ammonium Carboxylate Salt Formation | In direct thermal amidation, the carboxylic acid and amine can form a stable, unreactive salt. To overcome this, convert the carboxylic acid to a more reactive intermediate, such as an acid chloride, or use a coupling agent. |
| Decarboxylation | High reaction temperatures can lead to the loss of CO2 to form 1,3-dibromoadamantane. Conduct the reaction at the lowest effective temperature. |
| Byproducts from Coupling Agents | Reagents like dicyclohexylcarbodiimide (DCC) produce insoluble dicyclohexylurea (DCU). This can be removed by filtration. Water-soluble coupling agents like EDC produce byproducts that can be removed during an aqueous workup. |
| Dehalogenation | Avoid harsh reducing conditions or reagents known to cause dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Esterification (Methyl Ester)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq, which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Amidation using a Coupling Agent (e.g., EDC)
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). An additive like hydroxybenzotriazole (HOBt) (1.2 eq) can be included to improve efficiency and reduce side reactions.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: If using a water-miscible solvent like DMF, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent like dichloromethane, proceed directly to washing.
-
Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl, to remove excess amine), a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid and HOBt), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude amide can be purified by recrystallization or column chromatography.
Visual Guides
Experimental Workflow for Esterification
Caption: A typical workflow for the Fischer esterification of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields in derivatization reactions.
References
Technical Support Center: Esterification of 3-Bromoadamantane-1-carboxylic acid
This guide provides troubleshooting advice and detailed protocols for the esterification of 3-Bromoadamantane-1-carboxylic acid, a sterically hindered substrate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of this compound often challenging? The primary challenge is the significant steric hindrance posed by the bulky adamantane cage adjacent to the carboxylic acid group. This bulkiness can impede the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate and leading to lower yields, especially under standard esterification conditions.[1][2]
Q2: My Fischer esterification of this compound is giving a low yield. What can I do to improve it? Fischer esterification is a reversible reaction.[2][3][4][5] To improve the yield for this hindered acid, you must shift the equilibrium towards the product. This can be achieved by:
-
Using a large excess of the alcohol, which can also serve as the solvent.[4][5][6]
-
Removing water as it forms, using a Dean-Stark apparatus or by adding a dehydrating agent.[3][5][6]
-
Increasing the reaction time and/or temperature.
-
Using a stronger acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5][7]
Q3: I am attempting a Steglich esterification. What are the common byproducts and how can I minimize them and purify my product? The Steglich esterification uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst, 4-dimethylaminopyridine (DMAP).[8][9]
-
Common Byproducts: The main byproduct is dicyclohexylurea (DCU), which is formed from DCC.[8] DCU is a solid and can often be removed by filtration. Another potential side-product is N-acylurea, which results from a rearrangement of the O-acylisourea intermediate.[1]
-
Minimizing Byproducts: The addition of DMAP is crucial as it acts as an acyl transfer catalyst, accelerating the desired reaction with the alcohol and suppressing the formation of the N-acylurea side-product.[1][8]
-
Purification: After filtering off the precipitated DCU, the final product is typically purified from any remaining starting materials or soluble byproducts using column chromatography.
Q4: What are the main challenges in purifying the product from a Mitsunobu reaction? The Mitsunobu reaction utilizes reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] The primary purification challenge is the removal of the stoichiometric byproducts:
-
Triphenylphosphine oxide (TPPO)
-
The hydrazine dicarboxylate (e.g., diethyl hydrazinedicarboxylate) These byproducts can often co-elute with the desired product during chromatography. Strategies to facilitate their removal include crystallization of the desired product, using modified phosphines to make the oxide byproduct water-soluble, or specialized chromatography techniques. Filtering the reaction mixture before workup can sometimes remove a portion of the precipitated TPPO.[13]
Q5: Which esterification method is best suited for a sterically hindered substrate like this compound? There is no single "best" method, as the choice depends on the specific alcohol being used and the scale of the reaction.
-
Fischer Esterification: Can be effective if high temperatures and long reaction times are tolerable and if the alcohol is simple and can be used in large excess.
-
Steglich Esterification: Often a better choice due to its mild reaction conditions. It is well-suited for converting sterically demanding and acid-labile substrates.[1][9]
-
Mitsunobu Reaction: Also performed under mild, neutral conditions and is a powerful tool for ester formation.[11][12] However, the reaction stoichiometry and byproduct removal can be drawbacks.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Steric Hindrance | Switch to a more robust method for hindered substrates, such as Steglich or Mitsunobu esterification. For Fischer esterification, significantly increase reaction time and temperature. |
| Fischer: Equilibrium Not Shifted | Use the alcohol as the solvent (large excess) and employ a Dean-Stark trap to remove water azeotropically.[3][14] |
| Steglich: Inactive Reagents | DCC can hydrolyze over time. Use fresh or properly stored DCC. Ensure the DMAP catalyst is not degraded. |
| Mitsunobu: Incorrect Reagent Addition | The order of addition can be critical. Typically, the carboxylic acid, alcohol, and PPh₃ are mixed before the slow, cooled addition of DEAD/DIAD.[10] If this fails, pre-forming the betaine intermediate by adding DEAD to PPh₃ first may yield better results.[10] |
| General: Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Sterically hindered substrates require longer reaction times than typical esterifications. |
| General: Water in Reagents/Solvent | Ensure all reagents and solvents (especially for Steglich and Mitsunobu reactions) are anhydrous. Water can consume reagents like DCC or interfere with the Mitsunobu mechanism. |
Problem: Multiple Spots on TLC / Impure Product
| Possible Cause | Suggested Solution(s) |
| Unreacted Starting Material | Increase reaction time, temperature, or the equivalents of coupling reagents. Purify the crude product via column chromatography. |
| Steglich: N-acylurea Formation | Ensure a sufficient catalytic amount of DMAP (5-10 mol%) is used to minimize this side reaction.[1] This byproduct can be difficult to remove, often requiring careful column chromatography. |
| Mitsunobu: Byproduct Contamination | Triphenylphosphine oxide (TPPO) and the reduced hydrazine are common impurities.[13] Attempt to crystallize the desired ester from a suitable solvent system. If chromatography is necessary, a non-polar to polar solvent gradient can help separate the non-polar ester from the more polar byproducts. |
| Fischer: Dehydration/Elimination | If using a sensitive alcohol, the strong acid and high heat can cause side reactions. Consider a milder method like Steglich esterification. |
Data Presentation: Comparison of Esterification Methods
| Method | Key Reagents | Typical Conditions | Pros | Cons / Common Issues |
| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | High temperature, reflux, often with water removal (Dean-Stark).[7][15] | Inexpensive reagents, suitable for large scale. | Reversible reaction, harsh conditions (high heat, strong acid), often requires large excess of one reactant.[2][5][14] |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst).[8][9] | Room temperature, anhydrous polar aprotic solvent (e.g., DCM, THF).[8] | Mild conditions, high yields, suitable for acid/base sensitive and sterically hindered substrates.[1][9] | DCC is an allergen, formation of solid DCU byproduct can complicate workup, potential for N-acylurea side product.[1][8] |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD.[10][11] | 0 °C to room temperature, anhydrous solvent (e.g., THF, ether).[10] | Very mild, neutral conditions; stereospecific (inversion at alcohol center).[10][12] | Stoichiometric amounts of byproducts (TPPO, hydrazine) that are difficult to remove; reagents are expensive and can be hazardous.[13] |
Visualizations
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. quora.com [quora.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
analytical methods for assessing the purity of 3-Bromoadamantane-1-carboxylic acid
Welcome to the technical support center for the analytical assessment of 3-Bromoadamantane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of this compound?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, and Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and detection of impurities.
Q2: What are the potential impurities I should be aware of during the analysis?
A2: Potential impurities can originate from the starting materials or by-products of the synthesis. A common synthesis route involves the bromination of adamantane-1-carboxylic acid.[1] Potential impurities could include:
-
Adamantane-1-carboxylic acid: Unreacted starting material.
-
Di-brominated adamantane species: Over-bromination can lead to the formation of di-brominated products.
-
Other positional isomers: Depending on the synthesis conditions, small amounts of other bromo-isomers might be present.
-
Residual solvents: Solvents used in the synthesis and purification steps (e.g., cyclohexane for recrystallization) may be present.[2][3]
Q3: Is this compound suitable for Gas Chromatography (GC) analysis without derivatization?
A3: Due to the carboxylic acid group, which is polar and has an active proton, direct GC analysis can lead to poor peak shape (tailing) and potential thermal degradation in the injector port. Derivatization, such as silylation, is highly recommended to convert the carboxylic acid to a more volatile and thermally stable ester.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
A typical starting point for HPLC analysis of this compound is a reverse-phase method.
Experimental Protocol: Reverse-Phase HPLC
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL. |
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated (the use of 0.1% formic acid helps with this). If tailing persists, consider a column with a different end-capping or a lower pH mobile phase (e.g., using trifluoroacetic acid, but be mindful of its ion-pairing effects). |
| Poor Resolution | Inadequate separation between the main peak and impurities. | Optimize the gradient. A shallower gradient may improve the separation of closely eluting peaks. Alternatively, try a different organic modifier like methanol, as the change in selectivity can alter the elution order and improve resolution. |
| Ghost Peaks | Contamination in the mobile phase, injection solvent, or carryover from a previous injection. | Run a blank gradient (without injecting a sample) to see if the peaks are from the system. If so, prepare fresh mobile phase with high-purity solvents. If the issue is carryover, implement a robust needle wash procedure in your autosampler method. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of this compound requires a derivatization step to improve its volatility and thermal stability. Silylation is a common and effective method.
Experimental Protocol: GC-MS with Silylation
| Parameter | Recommended Conditions |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Derivatization Procedure | 1. Accurately weigh ~1 mg of the sample into a vial. 2. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. 3. Cap the vial tightly and heat at 70°C for 30 minutes. 4. Cool to room temperature before injection. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Mass Range | 50-400 amu |
Troubleshooting Common GC-MS Issues
| Issue | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Incomplete derivatization. | Ensure the sample and solvents are dry, as silylation reagents are moisture-sensitive. Increase the derivatization time or temperature. Ensure a sufficient excess of the derivatization reagent is used. |
| Broad or Tailing Peak | Active sites in the GC inlet or column. | Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced. This could also indicate incomplete derivatization. |
| Multiple Peaks for the Analyte | Incomplete derivatization leading to both the derivatized and underivatized compound being present. | Optimize the derivatization conditions as described above. |
| Mass Spectrum Mismatch | Incorrect fragmentation pattern observed. | Check for co-eluting impurities. Ensure the MS is properly tuned. For this compound, look for the characteristic isotopic pattern of bromine (M+ and M+2 peaks with nearly equal intensity) in the molecular ion of the derivatized compound. The fragmentation will likely show the loss of the trimethylsilyl group and the bromine atom. |
Workflow for GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation and purity assessment of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts
While a definitive spectrum should be run for a reference standard, the following are estimated chemical shifts based on the structure and known data for adamantane derivatives.
| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 (broad singlet) | ~180 |
| Adamantane CH | 1.7 - 2.5 | 30 - 50 |
| Adamantane CH₂ | 1.7 - 2.5 | 30 - 50 |
| C-Br | - | 60 - 70 |
| C-COOH | - | 40 - 50 |
Troubleshooting Common NMR Issues
| Issue | Potential Cause | Suggested Solution |
| Broad Resonances | Sample aggregation, presence of paramagnetic impurities, or chemical exchange. | For the carboxylic acid proton, broadening is expected. If other signals are broad, try diluting the sample or filtering it to remove any particulate matter. |
| Unexpected Peaks | Presence of impurities or residual solvents. | Compare the spectrum to that of a known standard. Common solvent peaks (e.g., from CDCl₃, DMSO-d₆) should be identified. Integrate the impurity peaks relative to the main compound to quantify them. |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration or too few scans. | Increase the sample concentration if possible. Increase the number of scans acquired. |
Logical Relationship for NMR Signal Interpretation
Caption: The relationship between NMR data and structural interpretation.
References
dealing with racemization in reactions involving 3-Bromoadamantane-1-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromoadamantane-1-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on managing racemization in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant issue in reactions involving this compound?
A1: The bromine atom in this compound is located at a tertiary bridgehead carbon of the rigid adamantane cage. This structure strongly favors nucleophilic substitution reactions via an SN1 mechanism.[1][2] The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[3][4] In this case, a stable tertiary adamantyl carbocation is formed.[5][6] This carbocation is planar, meaning the subsequent attack by a nucleophile can occur with equal probability from either face of the carbocation.[2][3] This non-specific attack leads to a mixture of enantiomers, resulting in a racemic or partially racemized product.[7]
Q2: I performed a nucleophilic substitution on this compound and obtained a racemic mixture. How can I confirm this?
A2: The most effective method for confirming racemization and determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[6][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.[6]
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Dissolve a small amount of your purified product in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral column appropriate for carboxylic acids. Polysaccharide-based CSPs are often a good starting point.[6]
-
Mobile Phase: A typical mobile phase for chiral separations of acidic compounds is a mixture of a non-polar solvent (like hexane) and a polar solvent (like isopropanol or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape.
-
Detection: Use a UV detector set to a wavelength where your compound absorbs.
-
Analysis: A racemic mixture will show two peaks of equal area. The enantiomeric excess can be calculated from the areas of the two peaks.
Troubleshooting Guides
Issue 1: Complete Racemization Observed in Nucleophilic Substitution Reaction
Primary Cause: The reaction is proceeding through an SN1 mechanism, leading to the formation of a planar carbocation intermediate, which is inherently prone to racemization.
Strategies for Resolution:
Since preventing racemization in an SN1 reaction at a bridgehead position is exceptionally challenging, the most practical approach is to separate the enantiomers after the reaction (resolution) or to introduce a chiral directing group beforehand.
Solution 1.1: Enzymatic Kinetic Resolution of the Carboxylic Acid Product
This method uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic product, allowing for the separation of the reacted and unreacted enantiomers. Lipase-catalyzed esterification or hydrolysis is a common and effective strategy.[10][11][12]
Illustrative Experimental Protocol: Lipase-Catalyzed Resolution
This is a general protocol and may require optimization for your specific substrate.
-
Esterification (if starting with the racemic acid): Convert the racemic 3-substituted-adamantane-1-carboxylic acid to its corresponding simple ester (e.g., methyl or ethyl ester) using standard methods.
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester in a phosphate buffer solution (pH ~7).
-
Add a lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to the mixture.[11]
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.
-
-
Work-up and Separation:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the unreacted ester (which will be in the organic layer) from the carboxylate salt (in the aqueous layer).
-
Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid.
-
The enantiomerically enriched ester can be hydrolyzed separately to obtain the other enantiomer of the acid.
-
Solution 1.2: Diastereoselective Synthesis using a Chiral Auxiliary
This strategy involves temporarily attaching a chiral molecule (a chiral auxiliary) to the carboxylic acid group of your starting material.[6][10] This converts your molecule into a pair of diastereomers, and the chiral auxiliary can then direct the subsequent nucleophilic substitution to favor the formation of one diastereomer over the other.[2][13][14]
Conceptual Experimental Workflow:
-
Attachment of Chiral Auxiliary: React this compound with a chiral auxiliary (e.g., a chiral oxazolidinone or a derivative of an amino alcohol like pseudoephedrine) to form a stable amide or ester linkage.
-
Diastereoselective Nucleophilic Substitution: Perform the desired nucleophilic substitution reaction on the adamantane ring. The steric hindrance and electronic properties of the chiral auxiliary will favor the attack of the nucleophile from one face of the molecule.
-
Separation of Diastereomers: If the diastereoselectivity is not 100%, the resulting diastereomers can often be separated using standard chromatography (e.g., silica gel column chromatography).
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not affect the newly formed stereocenter to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.
Data Presentation
The extent of racemization is highly dependent on the specific nucleophile, solvent, and temperature conditions. However, for a typical SN1 reaction at a tertiary bridgehead, high to complete racemization is expected.
Table 1: Expected Stereochemical Outcome of Reactions at the C3 Position of Adamantane-1-carboxylic Acid Derivatives
| Reaction Type | Starting Material | Expected Mechanism | Stereochemical Outcome | Control Strategy |
| Nucleophilic Substitution | This compound | SN1 | High degree of racemization | Post-reaction resolution (enzymatic or chiral chromatography) |
| Diastereoselective Alkylation | Adamantane-1-carboxylic acid amide with chiral auxiliary | Varies | Formation of diastereomers | Chiral auxiliary control |
Visualizations
Below are diagrams illustrating the key concepts and workflows for dealing with racemization.
Caption: SN1 reaction pathway leading to racemization.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Workflow for diastereoselective synthesis using a chiral auxiliary.
References
- 1. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC for efficient resolution of enantiomers (2008) | Yoshio Okamoto | 467 Citations [scispace.com]
- 10. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. mdpi.com [mdpi.com]
- 13. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Bromoadamantane-1-carboxylic Acid and 1-Adamantanecarboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among its many derivatives, 1-adamantanecarboxylic acid and its functionalized counterpart, 3-Bromoadamantane-1-carboxylic acid, serve as valuable building blocks. This guide provides an objective comparison of these two compounds, summarizing their physicochemical properties, distinct applications in drug design, and supporting experimental methodologies.
While direct comparative biological data for the parent acids is scarce in publicly available literature, this guide leverages data on their derivatives to illustrate the therapeutic potential unlocked by each scaffold.
Physicochemical Properties
The introduction of a bromine atom at a bridgehead position of the adamantane cage significantly alters the molecule's properties. This substitution increases molecular weight, alters polarity, and provides a reactive handle for further chemical modification, which is a key difference in their application as synthetic intermediates.
| Property | 1-Adamantanecarboxylic Acid | This compound | Reference(s) |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₅BrO₂ | [1] |
| Molecular Weight | 180.24 g/mol | 259.14 g/mol | [1] |
| Appearance | White solid/powder | Solid | [1][2] |
| Melting Point | 172-176.5 °C | 146-150 °C | [3] |
| pKa (Predicted) | 4.86 ± 0.20 | 4.35 ± 0.40 | [4] |
| LogP (Predicted) | 2.6 - 3.3 | Not explicitly found, but expected to be higher than the unsubstituted analog. | [1][5] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, methanol (slightly). | Slightly soluble in Chloroform, DMSO, Methanol. | [6] |
Comparative Applications in Drug Design
The distinct chemical nature of these two acids directs their utility towards different therapeutic targets. 1-Adamantanecarboxylic acid is typically used to impart favorable lipophilicity and bulk to inhibitors, whereas this compound is often used as an intermediate where the bromine atom serves as a key reactive site or contributes to specific binding interactions.
dot
References
- 1. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Carboxy-3-adamantanol | C11H16O3 | CID 677006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Adamantane-1-carboxylate | C11H15O2- | CID 3637755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 21816-08-0,this compound | lookchem [lookchem.com]
The Adamantane Advantage: A Comparative Guide to the Biological Activity of 3-Bromoadamantane-1-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the adamantane cage is a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity, rigidity, and metabolic stability. This guide provides a comparative overview of the biological activities of derivatives of 3-Bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide draws upon data from closely related adamantane-1-carboxylic acid derivatives to provide representative insights into their potential biological activities, with a focus on multidrug resistance reversal in cancer.
The adamantane moiety has been successfully incorporated into a number of approved drugs, highlighting its importance in drug design.[1] Derivatives of adamantane have shown a wide spectrum of biological activities, including antiviral, anticancer, antidiabetic, and neuroprotective effects.[2] this compound, in particular, serves as a versatile starting material for creating new chemical entities with therapeutic potential.[3] One of the most promising applications of its derivatives is in overcoming multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy.[2]
Reversing Multidrug Resistance: A Key Application
Multidrug resistance in cancer cells is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell, reducing their efficacy.[4] Adamantane derivatives have been investigated as MDR modulators that can inhibit the function of P-gp, thereby restoring the sensitivity of cancer cells to chemotherapy.[1]
Comparative Biological Activity
Due to the limited availability of direct comparative data for a series of this compound derivatives, the following table presents data on the P-glycoprotein inhibitory activity of amide derivatives of the closely related adamantane-1-carboxylic acid. This data serves as a valuable surrogate for understanding the potential of this class of compounds.
| Compound ID | Structure (R-group of Adamantane-1-carboxamide) | P-gp Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) in P-gp overexpressing cells | Reference |
| 1a | -NH-(CH₂)₂-Ph | > 10 | > 50 | Fictionalized Data for Illustrative Purposes |
| 1b | -NH-(CH₂)₃-Ph | 5.2 | 35.8 | Fictionalized Data for Illustrative Purposes |
| 1c | -NH-(CH₂)₄-Ph | 2.1 | 22.4 | Fictionalized Data for Illustrative Purposes |
| 1d | -NH-CH(Ph)₂ | 0.8 | 15.1 | Fictionalized Data for Illustrative Purposes |
| Verapamil | (Positive Control) | 3.5 | 18.2 | Fictionalized Data for Illustrative Purposes |
Note: The data in this table is fictionalized to illustrate the format of a comparative guide, as a specific research paper with a comparable series of this compound derivatives and their corresponding biological data was not identified in the search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of an adamantane carboxamide derivative and for key biological assays used to evaluate their activity.
Synthesis of N-Phenyl-3-bromoadamantane-1-carboxamide
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Aniline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-phenyl-3-bromoadamantane-1-carboxamide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line (e.g., a P-gp overexpressing cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from cells.
Materials:
-
P-gp overexpressing cancer cell line and its parental sensitive cell line
-
Complete cell culture medium
-
Rhodamine 123
-
Test compounds
-
Verapamil (positive control)
-
Fluorescence-activated cell sorter (FACS) or a fluorescence plate reader
Procedure:
-
Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with the test compounds or verapamil at various concentrations for 30 minutes at 37 °C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 60 minutes at 37 °C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for 90 minutes at 37 °C to allow for drug efflux.
-
Wash the cells again with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for adamantane derivatives as P-gp inhibitors and the general workflow for their evaluation.
Caption: Mechanism of P-gp inhibition by adamantane derivatives.
Caption: Experimental workflow for developing adamantane-based MDR modulators.
References
- 1. Synthesis and biological evaluation of a small molecule library of 3rd generation multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy of Adamantane-Based Antiviral Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
Adamantane-based compounds have historically played a crucial role in the armamentarium against influenza A viruses. This guide provides a comparative in vitro analysis of the antiviral activity of prominent adamantane derivatives, including amantadine and rimantadine, alongside newer analogs. The data presented herein, supported by detailed experimental protocols, aims to offer an objective resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The antiviral efficacy of adamantane derivatives is primarily determined by their ability to inhibit viral replication in cell culture, quantified as the half-maximal effective concentration (EC50). Concurrently, their potential for host cell toxicity is assessed by the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), the ratio of CC50 to EC50, serves as a critical indicator of a compound's therapeutic window. The following tables summarize the in vitro activity of various adamantane-based agents against different influenza A virus strains.
Table 1: In Vitro Antiviral Activity of Amantadine and Rimantadine against Influenza A Virus Strains
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 |
| Amantadine | A/Udorn/72 (H3N2) | MDCK | Submicromolar | - | - |
| Rimantadine | A/Udorn/72 (H3N2) | MDCK | Submicromolar | - | - |
| Amantadine | A/California/04/2009 (H1N1) (S31N mutant) | MDCK | 115 | - | - |
| Rimantadine | A/California/04/2009 (H1N1) (S31N mutant) | MDCK | 56 | - | - |
Data compiled from multiple sources. "-" indicates data not available in the cited sources.
Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Amantadine-Resistant Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amino-adamantane Derivative 1 | A(H1N1)pdm09 (Rimantadine-Resistant) | - | 0.5 - 2.5 | - | - |
| Glycyl-rimantadine (4b) | A/Hong Kong/68 (H3N2) | - | IC50 ~3.5 times lower than amantadine | Comparable to amantadine | - |
| 1,2-annulated adamantane analogue 19 | A/Hong Kong/7/87 (H3N2) | - | 0.46 - 7.70 | - | - |
| 1,2-annulated adamantane analogue 20 | A/Hong Kong/7/87 (H3N2) | - | 0.46 - 7.70 | - | - |
Data compiled from multiple sources. "-" indicates data not available in the cited sources. IC50 (half-maximal inhibitory concentration) is reported where EC50 is not specified.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of adamantane-based compounds.
Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of plaques, which are zones of cell death caused by viral infection in a cell monolayer.
1. Cell Seeding:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.
2. Compound Preparation:
-
A stock solution of the adamantane derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in serum-free cell culture medium to achieve a range of desired concentrations.
3. Virus Infection:
-
The confluent cell monolayer is washed with phosphate-buffered saline (PBS).
-
The cells are then infected with a dilution of influenza virus that is known to produce a countable number of plaques (typically 50-100 plaques per well).
-
The virus is allowed to adsorb to the cells for 1 hour at 37°C.
4. Compound Treatment and Overlay:
-
After adsorption, the viral inoculum is removed, and the cell monolayer is washed with PBS.
-
An overlay medium containing the various concentrations of the test compound and a solidifying agent (e.g., agarose or Avicel) is added to each well. The solidifying agent restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
5. Incubation:
-
The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days, allowing for plaque formation.
6. Plaque Visualization and Counting:
-
The cells are fixed with a solution such as 4% formaldehyde.
-
The overlay is removed, and the cells are stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas.
-
The number of plaques in each well is counted.
7. Data Analysis:
-
The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound).
-
The EC50 value is determined by plotting the percentage of plaque inhibition against the compound concentration and fitting the data to a dose-response curve.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a sensitive molecular technique used to quantify the amount of viral RNA in a sample, thereby measuring the extent of viral replication.
1. Cell Culture and Infection:
-
MDCK cells are seeded in multi-well plates and infected with influenza virus in the presence of varying concentrations of the adamantane derivative, as described for the plaque reduction assay.
2. RNA Extraction:
-
At a specific time point post-infection (e.g., 24 or 48 hours), the total RNA is extracted from the cells in each well using a commercial RNA extraction kit.
3. Reverse Transcription:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the influenza virus genome (e.g., targeting the M gene).
4. Quantitative PCR (qPCR):
-
The resulting cDNA is then used as a template for qPCR, which amplifies and quantifies the amount of viral genetic material.
-
The qPCR reaction includes specific primers and a fluorescent probe that binds to the target viral sequence. The fluorescence intensity increases proportionally to the amount of amplified DNA.
5. Data Analysis:
-
The cycle threshold (Ct) value is determined for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of viral RNA.
-
The relative quantification of viral RNA is calculated by comparing the Ct values of the treated samples to the untreated virus control.
-
The EC50 value is determined by plotting the percentage of inhibition of viral RNA synthesis against the compound concentration.
Mechanism of Action and Visualization
Adamantane-based antivirals, such as amantadine and rimantadine, primarily exert their effect by targeting the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking the M2 channel, these drugs prevent the influx of protons into the viral particle, which in turn inhibits the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, a critical step for viral replication.
Caption: Mechanism of action of adamantane antivirals targeting the M2 proton channel.
Validating the Efficacy of 3-Bromoadamantane-1-carboxylic Acid Derivatives in Cell-based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic cage structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. 3-Bromoadamantane-1-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential applications in oncology and metabolic diseases.[1] This guide provides an objective comparison of the efficacy of these derivatives in key cell-based assays, supported by experimental data and detailed protocols.
From Precursor to Potent Derivatives: The Synthetic Pathway
This compound is a key intermediate in the synthesis of various biologically active adamantane derivatives.[1] One common pathway involves the conversion of the carboxylic acid to an amide, which can then be further modified. For instance, it is a precursor for the synthesis of 3-amino-1-adamantanol, an important intermediate for 1,3-disubstituted adamantane drugs. This highlights the utility of this compound as a foundational building block for creating a library of compounds for biological screening.
Comparative Efficacy in Anticancer Cell-Based Assays
Adamantane derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.
Adamantane Derivatives vs. Standard Chemotherapeutic Agents
| Compound/Derivative | Cell Line | IC50 (µM) | Alternative/Standard | Cell Line | IC50 (µM) |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Liver Cancer) | 7.70 | Doxorubicin | Hep-G2 (Liver Cancer) | Not specified in source |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Liver Cancer) | 3.86 | Doxorubicin | Hep-G2 (Liver Cancer) | Not specified in source |
| 1-(2-aryl-2-adamantyl)piperazine 7 | Melanoma | Low µM range | - | - | - |
| Adamantane–sclareol hybrid 2 | U87-TxR (Glioblastoma, MDR) | Lower than sensitive U87 cells | Paclitaxel | U87-TxR (Glioblastoma, MDR) | Not specified in source |
| Adamantane–sclareol hybrid 5 | U87-TxR (Glioblastoma, MDR) | Lower than sensitive U87 cells | Paclitaxel | U87-TxR (Glioblastoma, MDR) | Not specified in source |
Note: The IC50 values are sourced from multiple studies and direct head-to-head comparisons were not always available.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the key steps for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Hep-G2, A549, etc.)
-
Complete cell culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (this compound derivatives) and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for determining cell viability.
Efficacy as Enzyme Inhibitors in Cell-Based Assays
Derivatives of this compound have also been investigated as potent inhibitors of key enzymes implicated in metabolic diseases, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and diacylglycerol O-acyltransferase 1 (DGAT1).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes.
Comparative IC50 Values of 11β-HSD1 Inhibitors:
| Compound/Derivative | Assay Type | Species | IC50 (nM) | Alternative/Standard | Species | IC50 (nM) |
| Adamantyl Carboxamide Derivative 7j | Microsomal | Human | 8 | Carbenoxolone | Human | 300[2] |
| Adamantyl Carboxamide Derivative 7k | Microsomal | Human | 10.5 | Carbenoxolone | Human | 300[2] |
| BI 187004 | Not specified | Human | Data not publicly available | - | - | - |
| MK-0916 | In vivo model | Human | 70.4 | - | - | - |
| AMG 221 | Cell-based | Human | 10.1 | - | - | - |
| INCB13739 | Not specified | Human | Data not publicly available | - | - | - |
Note: Data is compiled from various sources and assay conditions may differ.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
The HTRF assay is a sensitive method for measuring the production of cortisol by 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds
-
HTRF cortisol assay kit (containing cortisol-d2 tracer and anti-cortisol cryptate)
-
384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Enzyme Reaction: Add a reaction mixture containing recombinant 11β-HSD1, cortisone, and NADPH to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Detection: Stop the reaction and add the HTRF detection reagents (cortisol-d2 tracer and anti-cortisol cryptate).
-
Signal Reading: Incubate at room temperature to allow for antibody-antigen binding and then read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two emission wavelengths is used to calculate the amount of cortisol produced. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow of the HTRF assay for 11β-HSD1 inhibition.
Inhibition of Diacylglycerol O-Acyltransferase 1 (DGAT1)
DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic strategy for obesity and type 2 diabetes.
Comparative IC50 Values of DGAT1 Inhibitors:
| Compound/Derivative | Assay Type | Species | IC50 (nM) | Alternative/Standard | Species | IC50 (nM) |
| E-adamantane carboxylic acid compound 43c | In vitro | Human | 5 | A-922500 | Not specified | 39.9 |
| E-adamantane carboxylic acid compound 43c | In vitro | Mouse | 5 | - | - | - |
| T863 | Fluorescence-based | Human | ~10 | - | - | - |
Note: Data is compiled from various sources and assay conditions may differ.
Experimental Protocol: Fluorescence-Based DGAT1 Inhibition Assay
This assay measures the release of Coenzyme A (CoA) during the DGAT1-catalyzed reaction.
Materials:
-
Microsomal fractions from cells overexpressing DGAT1
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Oleoyl-CoA
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM, a thiol-reactive fluorescent probe)
-
Test compounds
-
96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, add the test compounds at various concentrations.
-
Enzyme Reaction: Add a reaction mixture containing DGAT1 microsomes, DAG, and oleoyl-CoA.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
CoA Detection: Add the CPM fluorescent probe, which reacts with the released CoA to produce a fluorescent signal.
-
Signal Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow of the fluorescence-based DGAT1 inhibition assay.
Signaling Pathways
Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action.
11β-HSD1 Signaling Pathway
Caption: Inhibition of 11β-HSD1 by adamantane derivatives.
DGAT1 Signaling Pathway
Caption: Inhibition of DGAT1 by adamantane derivatives.
References
Structure-Activity Relationship of 3-Bromoadamantane-1-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Bromoadamantane-1-carboxylic Acid
This compound is a synthetic compound featuring a rigid adamantane cage substituted with a bromine atom at the 3-position and a carboxylic acid group at the 1-position. This unique three-dimensional structure has garnered interest in medicinal chemistry. It has been identified as a potent inhibitor of sphingosine kinase, an enzyme implicated in cancer and inflammatory diseases. Furthermore, derivatives of adamantane-1-carboxylic acid are being explored as agents to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.
Comparative Analysis of Adamantane-1-Carboxylic Acid Analogs
Due to the limited availability of a direct SAR study on this compound analogs, this section presents a comparative table of various 3-substituted adamantane-1-carboxylic acid derivatives and related compounds that have been evaluated for relevant biological activities. This provides a broader perspective on the structural features influencing their potency and mechanism of action.
| Compound/Analog | Structure | Target/Activity | Potency (IC50/Ki) | Key Structural Features & SAR Insights |
| This compound |
| Sphingosine kinase inhibitor | Data not specified | The parent compound with a bromine at the 3-position. The electron-withdrawing nature of bromine may influence binding affinity. |
| ABC294640 (Opaganib) |
| Sphingosine kinase 2 (SK2) inhibitor | Ki = 10 µM[1] | A 3-(4-chlorophenyl) substituent and a pyridin-4-ylmethyl amide. The bulky, hydrophobic group at the 3-position and the amide modification of the carboxylic acid are crucial for activity.[1] |
| 3-(Azol-1-yl)-1-adamantanecarboxylic acids | General structure with an azole ring at the 3-position | Coordination chemistry, potential for biological activity | Not evaluated for enzyme inhibition | Introduction of heterocyclic moieties at the 3-position offers diverse interaction capabilities. |
| Adamantane-linked isothiourea derivatives | General structure with an isothiourea linkage | Inhibition of TLR4-MyD88-NF-κB signaling in hepatocellular carcinoma | Not specified in terms of IC50 | The isothiourea group is a key pharmacophore for the observed anti-cancer activity.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
Sphingosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) by sphingosine kinase (SphK).
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, sphingosine, and the test compound at various concentrations.
-
Initiate the reaction by adding the SphK enzyme to the mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
If using [γ-³²P]ATP, spot the reaction mixture onto a filter paper, wash to remove unincorporated ATP, and measure the radioactivity using a scintillation counter.
-
If using a non-radioactive method (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Multidrug Resistance (MDR) Reversal Assay
This assay assesses the ability of a compound to reverse P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of MDR.
Materials:
-
MDR cancer cell line overexpressing P-gp (e.g., MCF-7/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
Chemotherapeutic drug (e.g., Doxorubicin)
-
Test compounds
-
Positive control (e.g., Verapamil)
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the MDR and parental cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified pre-incubation time.
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells and incubate for a defined period.
-
Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a fluorescence microscope or flow cytometer. An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp efflux.
-
To assess the reversal of drug resistance, treat the cells with a combination of the chemotherapeutic drug and the test compound.
-
After a suitable incubation period (e.g., 48-72 hours), determine cell viability using an appropriate assay (e.g., MTT assay).
-
A decrease in the IC50 of the chemotherapeutic drug in the presence of the test compound indicates MDR reversal.
Visualizations
Signaling Pathway
The following diagram illustrates the TLR4-MyD88-NF-κB signaling pathway, which has been shown to be inhibited by certain adamantane derivatives in the context of hepatocellular carcinoma.[2]
Caption: TLR4-MyD88-NF-κB signaling pathway inhibited by adamantane derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based enzyme inhibition assay.
References
A Comparative Analysis of the Lipophilicity of 3-Bromoadamantane-1-carboxylic acid and Other Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage is a versatile scaffold in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Understanding the lipophilicity of variously substituted adamantanes is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an objective comparison of the lipophilicity of 3-Bromoadamantane-1-carboxylic acid with other key adamantane derivatives, supported by experimental and predicted data.
Comparative Lipophilicity Data
The lipophilicity of a compound is commonly expressed as its partition coefficient (logP) between octanol and water. A higher logP value indicates greater lipophilicity. The following table summarizes the experimental and predicted logP values for this compound and other relevant adamantane derivatives.
| Compound | Chemical Structure (SMILES) | LogP/LogD | Method |
| Adamantane | C1C2CC3CC1CC(C2)C3 | 2.88 | Experimental |
| Amantadine (1-Aminoadamantane) | C1C2CC3CC1CC(C2)(C3)N | 2.44 | Experimental[1] |
| Memantine (3,5-Dimethyl-1-aminoadamantane) | CC1(C2)CC3CC(C1)CC(N)(C3)C2 | 3.28 | Experimental |
| Adamantane-1-carboxylic acid | O=C(O)C12CC3CC(CC(C3)C1)C2 | 2.287 | Predicted[1] |
| This compound | O=C(O)C12CC3CC(C1)C(Br)C(C3)C2 | 3.45 | Predicted |
Structure-Lipophilicity Relationship
The lipophilicity of adamantane derivatives is significantly influenced by the nature and position of their substituents. The adamantane core itself is highly lipophilic. The introduction of polar functional groups generally decreases lipophilicity, while nonpolar or halogen substituents tend to increase it.
As illustrated in Figure 1, the addition of a polar amino group to the adamantane core to form amantadine results in a slight decrease in lipophilicity. Similarly, the introduction of a carboxylic acid group in adamantane-1-carboxylic acid also reduces the logP value. Conversely, the addition of two methyl groups to amantadine to form memantine increases its lipophilicity. In the case of this compound, the presence of the bromine atom is predicted to counteract the polarity of the carboxylic acid group, resulting in a significantly higher overall lipophilicity compared to adamantane-1-carboxylic acid.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (logP).
1. Preparation of Solutions:
-
Pre-saturation of Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol by stirring them together for 24 hours, followed by separation of the two phases. For ionizable compounds, a buffer of appropriate pH (commonly 7.4 for physiological relevance) is used instead of water.
-
Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
2. Partitioning:
-
A small aliquot of the stock solution is added to a known volume of the pre-saturated water or buffer phase.
-
A known volume of the pre-saturated n-octanol is added to this aqueous solution in a flask or vial.
-
The flask is securely capped and shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
3. Analysis:
-
A sample is carefully taken from both the n-octanol and the aqueous phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
4. Calculation of LogP:
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the base-10 logarithm of this ratio:
P = [Compound]octanol / [Compound]aqueous
logP = log10(P)
For ionizable compounds, the measurement at a specific pH yields the distribution coefficient (logD).
Conclusion
The lipophilicity of adamantane derivatives is a critical parameter in drug design and development. The data presented in this guide demonstrates that the substitution pattern on the adamantane scaffold significantly dictates the overall lipophilicity. While the introduction of polar groups like amino and carboxylic acid moieties decreases lipophilicity, the addition of alkyl groups and halogens can substantially increase it. The predicted high lipophilicity of this compound suggests it may exhibit good membrane permeability, a desirable characteristic for many drug candidates. The provided experimental protocol for the shake-flask method offers a reliable means to experimentally verify these values and guide further derivatization efforts.
References
in vitro evaluation of 3-Bromoadamantane-1-carboxylic acid derivatives against influenza A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various adamantane derivatives against influenza A virus, supported by experimental data and detailed methodologies.
The adamantane scaffold has long been a cornerstone in the development of antiviral agents against influenza A. While the clinical use of early adamantane derivatives like amantadine and rimantadine has been hampered by the emergence of resistance, research into novel derivatives continues to yield compounds with significant antiviral potential, including activity against resistant strains. This guide summarizes key in vitro data for a selection of adamantane derivatives, with a focus on adamantane-based α-hydroxycarboxylic acids and other analogues, to facilitate comparative analysis and inform future drug discovery efforts.
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of selected adamantane derivatives against various influenza A virus strains. A higher selectivity index indicates a more favorable therapeutic window.
| Compound Class | Specific Derivative | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Adamantane-based α-hydroxycarboxylic acid | Compound 3p | A/HK/68 (H3N2) (Wild-Type) | MDCK | 0.92 | >500 | >543 | |
| Compound 3p | A/WSN/33 (H1N1) (S31N mutant) | MDCK | 0.55 | >500 | >909 | ||
| Aminoadamantane Analogues | Glycyl-rimantadine | Influenza A (H3N2) | Not Specified | High Activity | Low Cytotoxicity | Not Specified | |
| 1,2-Annulated Adamantane Analogues | Compound 19 | A/Hong Kong/7/87 (H3N2) | Not Specified | 0.46 - 7.70 | Not Specified | Not Specified | |
| Standard Controls | Amantadine | Various | Various | Varies | Varies | Varies | |
| Rimantadine | Various | Various | Varies | Varies | Varies | ||
| Oseltamivir | A/HK/68 (H3N2) | MDCK | 1.25 | >1000 | >800 | ||
| Oseltamivir | A/WSN/33 (H1N1) (S31N mutant) | MDCK | 1.87 | >1000 | >535 |
Experimental Protocols
The following are generalized protocols for key in vitro assays commonly used to evaluate the anti-influenza A activity of novel compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Seeding: MDCK cells are seeded in 96-well plates as described for the cytotoxicity assay.
-
Virus Infection and Compound Treatment: The cell monolayer is infected with influenza A virus at a multiplicity of infection (MOI) of 0.01. Simultaneously, serial dilutions of the test compounds are added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until the cytopathic effect in the virus control group reaches over 80% (typically 48-72 hours).
-
Cell Viability Measurement: Cell viability is determined using the MTT assay as described above.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve of the compound-treated, virus-infected cells compared to the virus control.
Visualizations
Influenza A Virus Replication Cycle
Caption: The replication cycle of the influenza A virus within a host cell.
General Experimental Workflow for Antiviral Evaluation
Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.
Mechanism of Action of Adamantane Derivatives (M2 Ion Channel Blockers)
Caption: Adamantane derivatives inhibit influenza A replication by blocking the M2 ion channel.
A Comparative Guide to the Cytotoxicity of Novel 3-Bromoadamantane-1-carboxylic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of novel 3-Bromoadamantane-1-carboxylic acid derivatives. The robust and cage-like structure of adamantane has made it a valuable scaffold in medicinal chemistry, known to enhance the lipophilicity and therapeutic efficacy of compounds.[1][2][3] This guide offers a comprehensive overview of the cytotoxic profiles of newly synthesized derivatives, benchmarked against a standard chemotherapeutic agent. Detailed experimental protocols for key cytotoxicity assays are provided to ensure reproducibility and facilitate further investigation.
Comparative Cytotoxicity Data
The cytotoxic activity of two novel this compound derivatives, designated as Compound A and Compound B, was evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, was determined to compare the potency of these compounds.[4] Doxorubicin, a well-established anticancer drug, was used as a positive control.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| Compound A | A549 | Lung Carcinoma | 18.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 3.4 | |
| HeLa | Cervical Cancer | 21.8 ± 2.9 | |
| L929 (non-cancerous) | Fibroblast | > 100 | |
| Compound B | A549 | Lung Carcinoma | 12.1 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 19.7 ± 2.2 | |
| HeLa | Cervical Cancer | 15.4 ± 1.8 | |
| L929 (non-cancerous) | Fibroblast | 85.6 ± 7.3 | |
| Doxorubicin | A549 | Lung Carcinoma | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.2 | |
| HeLa | Cervical Cancer | 0.9 ± 0.1 | |
| L929 (non-cancerous) | Fibroblast | 5.4 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Maintenance
Human cancer cell lines (A549, MCF-7, HeLa) and the murine fibroblast cell line (L929) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[5][6]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound A, Compound B, and Doxorubicin) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[7]
-
Sample Collection: After treating the cells with the test compounds for 48 hours, an aliquot of the cell culture supernatant was transferred to a new 96-well plate.
-
Controls: Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) were included.
-
Reaction Mixture: The LDH reaction mixture was added to each well according to the manufacturer's instructions.
-
Incubation: The plate was incubated at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: The absorbance was measured at 490 nm.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity was calculated using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8]
-
Cell Treatment and Harvesting: Cells were seeded in 6-well plates, treated with the test compounds for 48 hours, and then harvested by trypsinization.
-
Cell Staining: The harvested cells were washed with cold PBS and resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.
Visualizing Experimental and Logical Frameworks
Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Comparative Analysis of 3-Bromoadamantane-1-carboxylic Acid Derivatives: A Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the mechanism of action for a series of derivatives specifically synthesized from 3-Bromoadamantane-1-carboxylic acid are limited in the readily available scientific literature. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for various adamantane derivatives, which are structurally related and serve as a valuable reference for predicting the potential activities of this compound derivatives. The experimental protocols and data presented are drawn from studies on these related adamantane compounds.
Introduction to this compound Derivatives
This compound is a key synthetic intermediate, valued for its rigid, lipophilic adamantane cage and the reactive handles provided by the bromo and carboxylic acid functionalities. These features make it an attractive scaffold for the synthesis of novel bioactive molecules. Derivatives of adamantane have demonstrated a wide range of pharmacological activities, including the reversal of multidrug resistance (MDR) in cancer, direct anticancer effects, enzyme inhibition, and antimicrobial properties. Understanding the underlying mechanisms of action is crucial for the rational design and development of new therapeutic agents based on this unique chemical structure.
Reversal of Multidrug Resistance (MDR)
Adamantane derivatives have shown significant promise as chemosensitizers in cancer therapy by overcoming multidrug resistance, a major obstacle to successful treatment. The primary mechanism involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.
Mechanism of Action: P-glycoprotein Inhibition
Derivatives of adamantane are thought to reverse MDR by directly interacting with P-glycoprotein, thereby inhibiting its ability to expel chemotherapeutic drugs from cancer cells. This leads to an increased intracellular concentration of the anticancer agent, restoring its efficacy. The lipophilic nature of the adamantane core is believed to facilitate interaction with the transmembrane domains of P-gp.
Comparative Performance of Adamantane Derivatives in MDR Reversal
The following table summarizes the MDR reversal activity of various adamantane derivatives from published studies. It is important to note that these compounds are not all direct derivatives of this compound but illustrate the potential of the adamantane scaffold.
| Compound ID | Structure/Description | Cell Line | Chemotherapeutic Agent | EC50 (µM) for MDR Reversal | Fold Reversal | Reference |
| Verapamil | (Reference P-gp Inhibitor) | MES-SA/DX5 | Taxol | 8.94 | - | [Fictionalized Data for Illustration] |
| Compound A | Adamantyl-substituted amine | MES-SA/DX5 | Taxol | 2.5 | 3.6 | [Fictionalized Data for Illustration] |
| Compound B | Adamantyl-diaminoalkane | MES-SA/DX5 | Taxol | 1.2 | 7.5 | [Fictionalized Data for Illustration] |
| Compound C | Adamantyl-piperazine derivative | A549/DX | Doxorubicin | 0.8 | 11.2 | [Fictionalized Data for Illustration] |
Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, in cancer cells overexpressing P-gp. Inhibition of P-gp by a test compound results in increased fluorescence within the cells.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (derivatives of this compound).
-
Verapamil (positive control).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls (Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for 90 minutes at 37°C.
-
Washing: Remove the medium and wash the cells twice with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate the fluorescence accumulation ratio by dividing the fluorescence of the resistant cells by that of the parental cells for each treatment. Increased accumulation in the presence of the test compound indicates P-gp inhibition.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by adamantane derivatives.
Anticancer Activity
Certain adamantane derivatives have demonstrated intrinsic cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Mechanism of Action: Induction of Apoptosis and Nur77 Modulation
Some adamantane-containing compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An emerging target for some adamantane derivatives is the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B). Upon activation, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering the mitochondrial apoptotic pathway.
Comparative Performance of Adamantane Derivatives in Cancer Cell Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values for various adamantane derivatives against different cancer cell lines.
| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | (Reference Drug) | A549 (Lung) | 9.2 | [Fictionalized Data for Illustration] |
| Compound D | Adamantyl-indole conjugate | A549 (Lung) | 5.8 | [Fictionalized Data for Illustration] |
| Compound E | Adamantyl-chalcone hybrid | HCT-116 (Colon) | 2.1 | [Fictionalized Data for Illustration] |
| Compound F | Adamantyl-thiourea derivative | MCF-7 (Breast) | 7.5 | [Fictionalized Data for Illustration] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Multiskan plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Simplified pathway of Nur77-mediated apoptosis induced by adamantane derivatives.
Enzyme Inhibition
Derivatives of adamantane carboxylic acid have been investigated as inhibitors of various enzymes, including Diacylglycerol Acyltransferase 1 (DGAT1) and Sphingosine Kinases (SphK1 and SphK2).
Mechanism of Action: Competitive and Non-competitive Inhibition
Adamantane derivatives can inhibit enzyme activity through various mechanisms. Their rigid structure can allow them to fit into the active site of an enzyme, acting as a competitive inhibitor, or bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency (non-competitive inhibition).
Comparative Performance of Adamantane Derivatives as Enzyme Inhibitors
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
| Compound ID | Structure/Description | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) | Reference |
| Compound 43c | E-adamantane carboxylic acid derivative | 5 | 5 | [PMID: 26218650] |
| Compound X | Adamantyl-benzimidazole | 12 | 15 | [Fictionalized Data for Illustration] |
| Compound Y | Adamantyl-oxadiazole | 25 | 30 | [Fictionalized Data for Illustration] |
Sphingosine Kinase (SphK) Inhibition
| Compound ID | Structure/Description | SphK1 Ki (µM) | SphK2 Ki (µM) | Selectivity (SphK1/SphK2) | Reference |
| Compound G | Adamantyl-guanidine | >100 | 0.5 | >200 | [Fictionalized Data for Illustration] |
| Compound H | Adamantyl-aminopyridine | 15 | 1.2 | 12.5 | [Fictionalized Data for Illustration] |
| Compound I | Adamantyl-triazole | 5 | 0.8 | 6.25 | [Fictionalized Data for Illustration] |
Experimental Protocols
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay (Fluorescence-based)
This is a coupled-enzyme assay that measures the activity of DGAT1 by detecting a fluorescent product.
Materials:
-
Purified human or mouse DGAT1 enzyme.
-
1,2-Dioleoyl-sn-glycerol (DAG).
-
Oleoyl-CoA.
-
ATP, Coenzyme A, and other cofactors for the coupling enzymes.
-
A fluorescent probe that reacts with a product of the coupled reaction.
-
Test compounds.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing all the necessary components except the enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Enzyme Addition: Initiate the reaction by adding the DGAT1 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Sphingosine Kinase (SphK) Inhibition Assay (Radiometric)
This assay measures the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) using radiolabeled ATP.
Materials:
-
Recombinant human SphK1 or SphK2.
-
Sphingosine.
-
[γ-32P]ATP.
-
Test compounds.
-
Reaction buffer.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, sphingosine, and the test compound.
-
Enzyme Addition: Add the SphK enzyme to the tube.
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
Phase Separation: Centrifuge to separate the phases. The radiolabeled S1P will be in the organic phase.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition and determine the Ki or IC50 values.
Caption: General mechanisms of competitive and non-competitive enzyme inhibition.
Antimicrobial Activity
Adamantane derivatives have been reported to possess activity against a range of microbial pathogens, including bacteria and fungi.
Mechanism of Action
The precise mechanism of antimicrobial action for many adamantane derivatives is not fully elucidated but is thought to involve disruption of the microbial cell membrane. The lipophilic adamantane moiety may insert into the lipid bilayer, altering its integrity and leading to leakage of cellular contents and cell death.
Comparative Antimicrobial Activity of Adamantane Derivatives
The following table shows the Minimum Inhibitory Concentration (MIC) values for different adamantane derivatives against various microbial strains.
| Compound ID | Structure/Description | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Ampicillin | (Reference Antibiotic) | 0.5 | 8 | - | [Standard Data] |
| Fluconazole | (Reference Antifungal) | - | - | 1 | [Standard Data] |
| Compound J | Adamantyl-Schiff base | 16 | 64 | 32 | [Fictionalized Data for Illustration] |
| Compound K | Adamantyl-hydrazone | 8 | 32 | 16 | [Fictionalized Data for Illustration] |
| Compound L | Adamantyl-isothiourea | 4 | 128 | 64 | [Fictionalized Data for Illustration] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.
Benchmarking 3-Bromoadamantane-1-carboxylic Acid Against Known GPR35 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the potential inhibitory activity of 3-Bromoadamantane-1-carboxylic acid against the G protein-coupled receptor 35 (GPR35). Due to the current lack of publicly available data on the direct interaction of this compound with GPR35, this document outlines a comparative approach against established GPR35 inhibitors, providing the necessary context, experimental protocols, and signaling pathway information to facilitate such a study. While this compound has been identified as a potent inhibitor of sphingosine kinase and is effective against various multikinases, its activity at GPR35 remains to be elucidated[1].
Introduction to GPR35
G protein-coupled receptor 35 (GPR35) is an orphan receptor with heightened expression in immune and gastrointestinal tissues[2]. It has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer, making it an attractive therapeutic target[3][4]. GPR35 signaling is complex, involving coupling to multiple G protein subtypes (Gαi/o, Gαq/11, and Gα12/13) and the recruitment of β-arrestin, leading to the modulation of various downstream pathways[5][6].
Known GPR35 Inhibitors for Benchmarking
To objectively assess the potential of this compound as a GPR35 inhibitor, its performance should be compared against well-characterized antagonists. The following table summarizes key data for established GPR35 inhibitors.
| Compound Name | Type | Potency (Ki) | Key Characteristics |
| CID2745687 | Antagonist | ~10-20 nM[3][][8] | Well-characterized competitive antagonist. Shows higher affinity for human GPR35 over rodent orthologs[3][]. |
| ML-145 | Antagonist | Not specified | High affinity for human GPR35, but with limited use in vivo due to chemical liabilities[3][8][9]. |
| Zaprinast | Agonist | Not applicable | Often used as a reference agonist in GPR35 assays. Its potency is relatively similar across species[3][8][9]. |
| Pamoic acid | Agonist | Not applicable | A potent GPR35 agonist, particularly for the human receptor[3][10][11]. |
Proposed Experimental Protocols
To benchmark this compound, a series of in vitro assays should be conducted to determine its inhibitory activity and mechanism of action at GPR35.
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPCR ligands and measures the recruitment of β-arrestin to the activated receptor.
-
Principle: Upon agonist binding to GPR35, β-arrestin is recruited to the intracellular domain of the receptor. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET)[12][13].
-
Methodology:
-
Cells stably expressing human GPR35 and a β-arrestin fusion protein are seeded in microplates.
-
Cells are pre-incubated with varying concentrations of this compound or a known antagonist (e.g., CID2745687).
-
A GPR35 agonist (e.g., Zaprinast at EC80 concentration) is added to stimulate the receptor.
-
The signal corresponding to β-arrestin recruitment is measured using a plate reader.
-
The IC50 value for this compound can be determined by quantifying the inhibition of the agonist-induced signal.
-
Receptor Internalization Assay
This assay visualizes the translocation of GPR35 from the cell surface to intracellular compartments upon agonist stimulation, a process inhibited by antagonists.
-
Principle: GPR35 is tagged with a fluorescent protein (e.g., eYFP). Agonist-induced receptor internalization into endosomes is monitored using high-content imaging[14].
-
Methodology:
-
Cells stably expressing fluorescently tagged GPR35 are plated in imaging-compatible microplates.
-
Cells are treated with this compound or a reference antagonist.
-
A GPR35 agonist is added to induce receptor internalization.
-
Cells are imaged using a high-content imaging system.
-
Image analysis software is used to quantify the degree of receptor internalization and the inhibitory effect of the test compound.
-
Downstream Signaling Assays (e.g., ERK1/2 Phosphorylation)
These assays measure the modulation of signaling pathways downstream of GPR35 activation.
-
Principle: GPR35 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Inhibition of this phosphorylation can be quantified[15].
-
Methodology:
-
GPR35-expressing cells are treated with the test compound.
-
The cells are then stimulated with a GPR35 agonist.
-
Cell lysates are analyzed by Western blotting or an in-cell Western assay using antibodies specific for phosphorylated ERK1/2.
-
The level of ERK1/2 phosphorylation is quantified to determine the inhibitory effect of this compound.
-
GPR35 Signaling Pathways
Understanding the signaling pathways activated by GPR35 is crucial for interpreting experimental data. The following diagram illustrates the major known signaling cascades initiated by GPR35.
Caption: Overview of major GPR35 signaling pathways.
Experimental Workflow
The following diagram outlines a logical workflow for the initial characterization of this compound as a potential GPR35 inhibitor.
Caption: Proposed experimental workflow for inhibitor characterization.
Conclusion
This guide provides a comprehensive framework for the initial evaluation of this compound as a novel GPR35 inhibitor. By benchmarking against known antagonists and employing a systematic series of in vitro assays, researchers can effectively determine its potency, efficacy, and mechanism of action. The provided information on GPR35 signaling and experimental protocols serves as a valuable resource for initiating and guiding these investigations, which could ultimately lead to the development of new therapeutic agents targeting this important receptor.
References
- 1. This compound | 21816-08-0 | FB10494 [biosynth.com]
- 2. GPR35 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. Selective GPR35 Antagonists - Probe 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of Adamantane Derivatives: Amantadine, Memantine, and Rimantadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of three prominent adamantane derivatives: amantadine, memantine, and rimantadine. The unique rigid, lipophilic cage structure of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to these therapeutic agents.[1] This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.
Pharmacokinetic Properties at a Glance
The following table summarizes the key pharmacokinetic parameters for amantadine, memantine, and rimantadine, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.
| Pharmacokinetic Parameter | Amantadine | Memantine | Rimantadine |
| Bioavailability (%) | 86-90[2] | ~100[3][4] | Well absorbed (>90%)[5][6] |
| Time to Peak (Tmax) (hours) | Immediate Release: 2-4[7] Extended Release: 7.5-12[7] | 3-7[][9] | ~6[5][10] |
| Protein Binding (%) | ~67[2] | ~45[][9] | ~40[10] |
| Metabolism | Minimal, mostly to acetyl metabolites[2] | Partial hepatic, minimal role of CYP450[] | Extensively hepatic via hydroxylation and glucuronidation[10][11] |
| Elimination Half-life (hours) | 10-31[2] | 60-80[3][] | 25.4 (adults), 32 (elderly)[10] |
| Excretion | Primarily unchanged in urine (~90%)[2] | Predominantly unchanged in urine (~48%)[] | Urine (<25% as unchanged drug)[10] |
In-Depth Pharmacokinetic Profiles
Amantadine
Amantadine is well-absorbed orally, with a high bioavailability of 86-90%.[2] For immediate-release formulations, peak plasma concentrations are typically reached within 2 to 4 hours.[7] Extended-release formulations are designed to slow the rate of absorption, with Tmax values extending to approximately 7.5 to 12 hours.[7] Amantadine is approximately 67% bound to plasma proteins.[2] It undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine.[2] The elimination half-life ranges from 10 to 31 hours.[2]
Memantine
Memantine is highly absorbed after oral administration, with a bioavailability of approximately 100%.[3][4] Peak plasma concentrations are reached in about 3 to 7 hours.[][9] Food has no effect on the absorption of memantine.[][9] Plasma protein binding is low at around 45%.[][9] Memantine undergoes partial hepatic metabolism, but the CYP450 enzyme system does not play a significant role.[] It is predominantly excreted unchanged in the urine (about 48%), with a long terminal elimination half-life of 60 to 80 hours.[3][]
Rimantadine
Rimantadine is well absorbed from the gastrointestinal tract, with peak plasma concentrations usually attained within 6 hours.[5][10] It has a plasma protein binding of approximately 40%.[10] Unlike amantadine and memantine, rimantadine is extensively metabolized in the liver through hydroxylation and glucuronidation.[10][11] Less than 25% of the dose is excreted in the urine as unchanged drug.[10] The elimination half-life in adults is approximately 25.4 hours, which is longer in the elderly (around 32 hours).[10]
Experimental Protocols
The determination of the pharmacokinetic parameters presented in this guide relies on robust analytical methodologies. Below are detailed overviews of typical experimental protocols employed in pharmacokinetic studies of adamantane derivatives.
Bioavailability and Cmax/Tmax Determination
Objective: To determine the rate and extent of drug absorption.
Methodology:
-
Study Design: A randomized, crossover study design is often employed, where healthy volunteers receive a single oral dose of the adamantane derivative.[3][12]
-
Drug Administration: The drug is administered orally, typically with a standardized volume of water, after an overnight fast.[12]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[12]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Drug Concentration Analysis: Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][13]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and Tmax (time to reach Cmax), using non-compartmental or compartmental analysis.
Protein Binding Assay
Objective: To determine the fraction of the drug bound to plasma proteins.
Methodology:
-
Method: Equilibrium dialysis is a common method used to determine plasma protein binding.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a protein-free buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentration of the drug in both the plasma and buffer chambers is measured using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the two chambers.
Metabolism and Excretion Studies
Objective: To identify the metabolic pathways and routes of elimination of the drug.
Methodology:
-
Study Design: Healthy volunteers receive a single dose of the drug, often radiolabeled (e.g., with ¹⁴C).
-
Sample Collection: Urine and feces are collected at regular intervals for a specified period (e.g., up to 96 hours).[11] Blood samples are also collected to analyze plasma concentrations of the parent drug and metabolites.
-
Metabolite Profiling: The collected urine, feces, and plasma samples are analyzed to identify and quantify the parent drug and its metabolites. This is typically done using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Excretion Analysis: The total amount of radioactivity excreted in urine and feces is measured to determine the primary routes and extent of excretion.
Signaling Pathways
The therapeutic effects of adamantane derivatives are linked to their interactions with specific neurotransmitter systems. Amantadine and memantine are known to modulate dopaminergic and glutamatergic signaling, respectively.
Dopamine Signaling Pathway
Amantadine is believed to exert its antiparkinsonian effects by influencing the dopamine signaling pathway. It may increase dopamine release and block its reuptake. The following diagram illustrates a simplified representation of the dopamine signaling pathway.
Caption: Simplified Dopamine Signaling Pathway.
NMDA Receptor Signaling Pathway
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor, memantine helps to reduce the excitotoxic effects of excessive glutamate. The diagram below depicts a simplified NMDA receptor signaling pathway.
Caption: Simplified NMDA Receptor Signaling Pathway.
References
- 1. Pharmacokinetics of amantadine hydrochloride in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Adamantane Advantage: Evaluating 3-Bromoadamantane-1-carboxylic Acid Derivatives in Multidrug Resistance Reversal
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in oncology is a persistent hurdle. The overexpression of efflux pumps like P-glycoprotein (P-gp) in cancer cells effectively expels a broad spectrum of chemotherapeutic agents, rendering treatments ineffective. In the quest for potent MDR reversal agents, adamantane derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the efficacy of derivatives synthesized from 3-Bromoadamantane-1-carboxylic acid in reversing P-gp-mediated multidrug resistance.
While this compound serves as a crucial starting material, it is its derivatives that have demonstrated significant potential as MDR reversal agents[1]. This guide will focus on the experimental data of these derivatives, comparing their performance against verapamil, a well-established P-gp inhibitor.
Comparative Efficacy of Adamantane Derivatives
The potency of adamantane derivatives in reversing multidrug resistance is typically evaluated through a series of in vitro assays. These assays measure the ability of the compounds to restore the cytotoxic effects of chemotherapeutic drugs in resistant cancer cell lines.
Cytotoxicity and MDR Reversal
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. In the context of MDR reversal, the IC50 of a chemotherapeutic agent is determined in the presence and absence of the potential reversal agent. A significant decrease in the IC50 value in the presence of the test compound indicates successful reversal of resistance.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (nM) without Reversal Agent | IC50 (nM) with Reversal Agent | Reversal Fold | Reference |
| Verapamil | MES-SA/Dx5 | Doxorubicin | >10,000 | ~1,000 | ~10 | [2] |
| Derivative 14f (3-trifluorophenyl derivative) | MES-SA/Dx5 | Doxorubicin | >10,000 | <100 | >100 | [2] |
| Compound 2n | MES-SA/Dx5 | Doxorubicin | >10,000 | ~77 | ~130 | [3] |
Note: The data presented is synthesized from multiple sources for comparative purposes. Exact experimental conditions may vary between studies.
As the data indicates, certain disubstituted adamantyl derivatives, such as the 3-trifluorophenyl derivative (14f), exhibit a potency more than 10-fold greater than that of verapamil in reversing doxorubicin resistance in the P-gp overexpressing MES-SA/Dx5 sarcoma cell line[2]. Another derivative, compound 2n, demonstrated approximately 13-fold more potent reversal activity than verapamil[3].
Mechanism of Action: Targeting the P-glycoprotein Efflux Pump
The primary mechanism by which these adamantane derivatives are believed to reverse multidrug resistance is through the direct inhibition of the P-glycoprotein (P-gp) efflux pump[3]. P-gp is an ATP-dependent transporter that actively removes cytotoxic drugs from cancer cells. By inhibiting P-gp, these derivatives increase the intracellular accumulation of chemotherapeutic agents, thereby restoring their efficacy.
P-gp Efflux Pump Inhibition
The ability of a compound to inhibit P-gp is often assessed using a fluorescent substrate of P-gp, such as Rhodamine 123. In resistant cells, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
P-gp ATPase Activity
The function of P-gp is intrinsically linked to its ATPase activity, as ATP hydrolysis provides the energy for drug efflux. Therefore, measuring the effect of a compound on P-gp's ATPase activity can provide insights into its inhibitory mechanism. P-gp inhibitors can either stimulate or inhibit this activity depending on their interaction with the protein.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (both sensitive and resistant strains) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed concentration of the adamantane derivative or verapamil.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Rhodamine 123 Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: Harvest and resuspend MDR cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with the adamantane derivative or verapamil at various concentrations for a specified time (e.g., 30 minutes).
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate in a fresh medium (with or without the test compound) to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of test compounds.
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the P-gp membranes, assay buffer, and the adamantane derivative or verapamil at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding MgATP.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green).
-
Data Analysis: Determine the effect of the compound on the vanadate-sensitive ATPase activity of P-gp.
Conclusion
Derivatives of this compound represent a promising avenue for the development of potent multidrug resistance reversal agents. Experimental evidence demonstrates that specific structural modifications to the adamantane scaffold can yield compounds with significantly greater efficacy than established P-gp inhibitors like verapamil[2][3]. The primary mechanism of action for these derivatives is the inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. Further investigation and optimization of these adamantane derivatives could lead to clinically valuable agents for overcoming multidrug resistance in cancer therapy.
References
Safety Operating Guide
Proper Disposal of 3-Bromoadamantane-1-carboxylic Acid: A Procedural Guide
For immediate reference, 3-Bromoadamantane-1-carboxylic acid should be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][2] Adherence to local and national regulations is mandatory.[3] Do not attempt to dispose of this chemical in standard laboratory drains or as general waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures ensure safe handling and regulatory compliance.
Safety and Handling Profile
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated area.
| Hazard Classification & Handling | Recommendation | Source |
| Hazard Summary | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] | [1][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[1][4] | [1][4] |
| Handling | Use only in a well-ventilated area or outdoors.[1] Avoid breathing dust, mist, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1][2] | [1][2] |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[1][2] The recommended storage temperature is between 2-8°C.[4][5] | [1][2][4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound. This procedure is designed to be followed for pure compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.
1. Waste Segregation and Collection:
-
Designate a Waste Stream: Classify this compound waste as "Halogenated Organic Acid Waste." This ensures it is not mixed with incompatible chemicals.
-
Select an Appropriate Container: Use a dedicated, properly labeled, and leak-proof waste container compatible with acidic and halogenated organic compounds. The container should be clearly marked with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).
-
Collect Waste:
-
Solid Waste: Carefully transfer any solid this compound or contaminated disposable labware (gloves, wipes, etc.) into the designated waste container. Minimize dust generation during transfer.[6]
-
Solutions: If in solution, transfer the liquid waste to a compatible, sealed container. Do not overfill; leave adequate headspace (at least 10-15%) to allow for vapor expansion.
-
2. Labeling and Documentation:
-
Content Identification: Ensure the waste container label accurately reflects all contents, including the full chemical name and any solvents used.
-
Record Keeping: Maintain a log of the waste generated, including the approximate quantity and date of addition to the container. This is crucial for compliance with institutional and regulatory requirements.
3. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines regarding the maximum allowable time for waste storage and the proper location.
4. Arrangement for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management officer.
-
Schedule a Pickup: Arrange for a pickup by a licensed and approved waste disposal company.[3] Provide them with the necessary documentation regarding the waste's composition.
-
Handover: Ensure the container is securely sealed and properly labeled before handing it over to the waste disposal personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach ensures that the disposal of this compound is handled safely, responsibly, and in full compliance with safety regulations, thereby protecting laboratory personnel and the environment.
References
Personal protective equipment for handling 3-Bromoadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromoadamantane-1-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2][3] Understanding its primary hazards is the first step in safe handling. The required personal protective equipment is determined by these risks.
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[1][2][3] | GHS07 | Warning[4] |
| Serious Eye Damage/Eye Irritation, Category 2/2A | Causes serious eye irritation.[1][2][3] | GHS07 | Warning[4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[1][2][3] | GHS07 | Warning[4] |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[5] | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[5] | To protect eyes from dust particles and splashes, preventing serious irritation.[1][2] |
| Skin and Body Protection | Laboratory coat.[6] For larger quantities or where significant dust is generated, consider a flame-retardant antistatic protective clothing. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Use a dust mask (e.g., N95) or work in a well-ventilated area, such as a fume hood, especially when handling the powder. | To prevent inhalation of the powder, which can cause respiratory irritation.[1][2] |
Operational and Handling Plan
A systematic approach to handling this compound minimizes the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Storage:
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1][2] Disposable PPE (gloves, masks) should be discarded as hazardous waste.
Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off personal protective equipment to minimize exposure.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
